4-Hydroxy-6-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIUKSRPHFASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063056 | |
| Record name | 6-Methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-87-6 | |
| Record name | 6-Methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-6-methylpyrimidine: Chemical Properties and Structure
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Hydroxy-6-methylpyrimidine. This pyrimidine derivative is a crucial building block in medicinal chemistry and is utilized in the synthesis of various bioactive molecules and agrochemicals.[1]
Chemical Properties
This compound is a solid, crystalline powder, with its appearance ranging from white to orange or green.[1] The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | 6-Methylpyrimidin-4-ol | [1] |
| Synonyms | 4-Methyl-6-hydroxypyrimidine, 6-Methyl-4-pyrimidinol | [1][2] |
| CAS Number | 3524-87-6 | [1][3][4] |
| Molecular Formula | C₅H₆N₂O | [1][3][4] |
| Molecular Weight | 110.11 g/mol | [3][4] |
| Melting Point | 145-150 °C | [1][3] |
| Appearance | White to orange to green crystalline powder | [1] |
| Purity | ≥ 97% | [1][3] |
| SMILES String | Cc1cc(O)ncn1 | [3] |
| InChI Key | LHRIUKSRPHFASO-UHFFFAOYSA-N | [3] |
Chemical Structure and Tautomerism
This compound exists in a tautomeric equilibrium with its keto form, 6-methyl-4(1H)-pyrimidinone. This phenomenon is common in hydroxypyrimidines, where proton migration can occur between the hydroxyl group and a ring nitrogen atom.[5] Theoretical studies on the parent compound, 4-pyrimidone, suggest that the keto form is the more stable tautomer.[5] This stability is a critical factor in its reactivity and interactions in biological systems.
Caption: Tautomeric equilibrium between the hydroxy and keto forms.
Experimental Protocols
Synthesis via Desulfurization of 2-Thio-6-methyluracil
A common and effective method for preparing this compound is through the desulfurization of 2-thio-6-methyluracil using Raney nickel catalyst.[2] This procedure is adapted from the work of Brown on the desulfurization of thiopyrimidines.[2]
A. Preparation of 2-Thio-6-methyluracil
-
Reaction Setup: In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.[2]
-
Reaction: Gently heat the mixture on a steam bath, allowing the solvent to evaporate over approximately 8 hours in a fume hood.[2]
-
Workup: After evaporation, add approximately 500 ml of water to the flask and heat until the solid dissolves.[2]
-
Precipitation: Acidify the hot solution with about 100 ml of concentrated hydrochloric acid. Cool the mixture in an ice bath to precipitate the product.[2]
-
Isolation: Collect the solid product on a Büchner funnel, wash with four 200 ml portions of cold water, and drain thoroughly with suction.[2]
-
Drying: Dry the product in an oven at 70°C. The yield of 2-thio-6-methyluracil is typically 98–119 g (69–84%).[2]
B. Synthesis of this compound
-
Reaction Setup: In a 500-ml round-bottomed flask, dissolve 10 g (0.07 mole) of 2-thio-6-methyluracil in a hot solution of 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.[2]
-
Catalyst Addition: To this hot solution, add 45 g of wet Raney nickel catalyst paste. Use approximately 30 ml of distilled water to wash all the catalyst into the flask.[2]
-
Reflux: Heat the mixture under reflux in a fume hood for about 1.5 hours.[2]
-
Filtration: Filter the hot reaction mixture through a steam-jacketed Büchner funnel to remove the nickel catalyst. Wash the nickel cake with 50 ml of hot water.[2]
-
Crystallization: Cool the filtrate to room temperature and then in an ice bath to induce crystallization.[2]
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold water, and dry to a constant weight at 70°C. The yield is typically 4.5–5.0 g (58–65%).[2]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques. While detailed protocols for the parent compound are not extensively published, methods for related structures involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps identify characteristic functional groups present in the molecule, such as O-H, N-H, C=O, and C=N bonds.[6]
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7][8] Gas chromatography-mass spectrometry (GC-MS) is a specific method that has been used in the analysis of related pyrimidine structures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound 97 3524-87-6 [sigmaaldrich.com]
- 4. synchem.de [synchem.de]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. impactfactor.org [impactfactor.org]
- 7. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Hydroxy-6-methylpyrimidine, a crucial intermediate in the development of various bioactive molecules.[1] The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for practical implementation.
Introduction
This compound is a key building block in medicinal chemistry, recognized for its role in the synthesis of a wide array of therapeutic agents. Its structural features, including the hydroxyl and methyl functional groups, provide reactive sites for further molecular elaboration, making it a valuable precursor in the synthesis of pharmaceuticals targeting a range of disorders. This guide focuses on the most prevalent and effective synthesis routes to this important pyrimidine derivative.
Core Synthesis Pathways
Two principal pathways for the synthesis of this compound are well-established in the literature. These are:
-
Two-Step Synthesis via Desulfurization of a Thiouracil Intermediate: This classic and reliable method involves the initial condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, which is subsequently desulfurized to yield the final product.[2]
-
One-Pot Condensation of a β-Enamino Ester with Formamide: This approach offers a more direct route to the pyrimidine ring through the reaction of a β-enamino ester with formamide in the presence of a base.[3]
A generalized approach for the synthesis of pyrimidine rings, the Biginelli reaction , is also discussed as a fundamental and widely used multicomponent reaction in pyrimidine chemistry.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key synthesis pathways, allowing for a clear comparison of their efficiencies.
Table 1: Two-Step Synthesis via 2-Thio-6-methyluracil
| Step | Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| 1 | 2-Thio-6-methyluracil | Thiourea, Ethyl acetoacetate | 1:1 | Methanol | Sodium methoxide | ~8 hours | Gentle heating | 69-84% |
| 2 | This compound | 2-Thio-6-methyluracil | - | Water, Aqueous ammonia | Raney nickel | ~1.5 hours | Reflux | 90-93% (crude) |
Table 2: One-Pot Condensation of β-Enamino Ester with Formamide
| Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| This compound | Methyl 3-aminocrotonate, Formamide | - | n-Butanol | Sodium methoxide | 3 hours + 3 hours | 105 °C | 92.3% |
Synthesis Pathway Diagrams
The logical flow of the two primary synthesis pathways is illustrated below.
Experimental Protocols
Pathway 1: Two-Step Synthesis via Desulfurization of 2-Thio-6-methyluracil
This procedure is adapted from a well-established method in Organic Syntheses.[2]
Step A: Synthesis of 2-Thio-6-methyluracil
-
In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, 120 g of commercial sodium methoxide, and 900 ml of methanol.
-
Gently heat the reaction mixture on a steam bath, allowing the methanol to evaporate to dryness over approximately 8 hours in a fume hood.
-
Dissolve the resulting residue in 1 liter of hot water.
-
Treat the solution with a few grams of activated carbon and filter.
-
Carefully add 120 ml of glacial acetic acid to the hot filtrate. The thiouracil product will precipitate rapidly.
-
Collect the precipitate on a Büchner funnel and wash with approximately 200 ml of cold water in four portions.
-
Allow the solid to drain under suction for several hours, then transfer to an oven at 70°C for complete drying.
-
The expected yield of oven-dried 2-thio-6-methyluracil is 98–119 g (69–84%). This material is sufficiently pure for the subsequent desulfurization step.
Step B: Synthesis of 4-Methyl-6-hydroxypyrimidine
-
In a 500-ml round-bottomed flask, prepare a hot solution of 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.
-
To this hot solution, add 45 g (wet paste) of Raney nickel catalyst. Use approximately 30 ml of distilled water to wash all the catalyst into the reaction flask.
-
Heat the mixture under reflux in a fume hood for about 1.5 hours.
-
Allow the catalyst to settle, then decant and filter the clear solution by gravity.
-
Wash the catalyst with two 75-ml portions of hot water and discard the catalyst.
-
Combine the filtrate and washings and evaporate to dryness on a steam bath.
-
Place the residue in an oven at 70°C to complete the drying process.
-
The expected yield of crude 4-methyl-6-hydroxypyrimidine is 7.0–7.2 g (90–93%).
-
The crude product can be purified by sublimation under reduced pressure (100–110°/1 mm) with a recovery of 90–95%, or by recrystallization from acetone (80–90% recovery), ethyl acetate (70–80% recovery), or ethanol (60–70% recovery). The purified product has a melting point of 148–149°C.
Pathway 2: One-Pot Condensation of a β-Enamino Ester with Formamide
This protocol is based on a patented procedure.[3]
-
To a suitable reaction vessel containing 45 ml of n-butanol, add 36.2 g of a 28% methanolic solution of sodium methoxide.
-
Heat the mixture to remove the solvent until the internal temperature reaches 105°C.
-
Prepare a solution of 11.5 g of methyl 3-aminocrotonate and 13.5 g of formamide in 30 ml of n-butanol.
-
Add this solution dropwise over 0.5 hours to the sodium methoxide mixture, while continuing to remove the solvent to maintain an internal temperature of 105°C.
-
Once the addition is complete, continue heating at 105°C for an additional 3 hours.
-
To the reaction mixture, add another 4.5 g of formamide and continue heating for a further 3 hours.
-
After cooling, the product, this compound, can be isolated and purified. The reported yield is 92.3 mol%.
Alternative and General Methodologies: The Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.[4][5] While the classic Biginelli reaction does not directly yield this compound, it is a cornerstone of pyrimidine synthesis and can be adapted to produce a vast library of related structures.[7] The reaction is typically catalyzed by Brønsted or Lewis acids.[4]
The general workflow for a Biginelli-type reaction is depicted below.
This reaction's versatility and operational simplicity make it a valuable tool for generating diverse pyrimidine-based scaffolds for drug discovery programs.
Conclusion
This guide has outlined the primary and most effective synthesis pathways for this compound, providing detailed protocols and comparative quantitative data. The choice of a particular synthetic route will depend on factors such as starting material availability, scalability, and desired purity. The desulfurization route offers a high-yielding and well-documented procedure, while the one-pot condensation provides a more direct approach. For the broader exploration of pyrimidine derivatives, the Biginelli reaction remains a powerful and adaptable methodology. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Hydroxy-6-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylpyrimidine, a key heterocyclic compound with applications in pharmaceutical and agricultural industries. This document compiles available mass spectrometry data and outlines standard experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra, addressing a notable gap in readily accessible, consolidated spectroscopic information for this specific molecule.
Molecular Structure and Properties
Chemical Name: this compound Synonyms: 6-methyl-4(1H)-pyrimidinone, 6-methyl-4-pyrimidinol Molecular Formula: C₅H₆N₂O Molecular Weight: 110.11 g/mol
The structure of this compound exists in tautomeric forms, primarily the 4-hydroxy and the 4-oxo (pyrimidinone) forms. The prevalence of each tautomer can be influenced by the solvent and physical state.
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of this compound has been documented by the National Institute of Standards and Technology (NIST).[1][2][3]
Table 1: Mass Spectrometry Data for this compound
| m/z Ratio | Interpretation |
| 110 | Molecular Ion [M]⁺ |
| 81 | [M - CHO]⁺ |
| 67 | [M - HNCO]⁺ |
| 53 | [M - CHO - CO]⁺ |
| 42 | [CH₃CN + H]⁺ or [C₂H₂N]⁺ |
Data sourced from NIST WebBook.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, publicly available ¹H and ¹³C NMR spectra specifically for this compound are not readily found in common spectral databases. However, based on the analysis of closely related pyrimidine derivatives, the expected chemical shifts can be predicted.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃ | 2.1 - 2.4 | Singlet | N/A |
| H5 | 6.0 - 6.3 | Singlet | N/A |
| H2 | 8.0 - 8.3 | Singlet | N/A |
| OH/NH | 10.0 - 12.0 | Broad Singlet | N/A |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | 18 - 22 |
| C5 | 105 - 110 |
| C2 | 150 - 155 |
| C6 | 160 - 165 |
| C4 | 165 - 170 |
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (methyl) | Medium |
| 1680 - 1640 | C=O stretch (keto tautomer) | Strong |
| 1620 - 1580 | C=N and C=C ring stretching | Strong |
| 1450 - 1400 | C-H bend (methyl) | Medium |
| 1250 - 1150 | C-O stretch (hydroxy tautomer) | Medium |
| 850 - 750 | C-H out-of-plane bend (aromatic) | Strong |
Experimental Protocols
The following sections detail standardized procedures for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A general protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the tautomeric equilibrium and chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to approximately 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound is the KBr pellet method:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
The following outlines a general procedure for obtaining an electron ionization (EI) mass spectrum:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide serves as a foundational resource for the spectroscopic properties of this compound. While experimental data for NMR and IR are not widely disseminated, the provided predictions and standardized protocols offer a robust framework for researchers to characterize this important molecule.
References
The Biological Versatility of 4-Hydroxy-6-methylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, those featuring a 4-hydroxy-6-methyl substitution pattern have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this promising area.
Synthesis Strategies
The synthesis of 4-hydroxy-6-methylpyrimidine derivatives often commences from readily available starting materials. A common precursor is 2-amino-4-hydroxy-6-methylpyrimidine, which can be modified through various chemical reactions to yield a diverse library of compounds. For instance, Schiff base derivatives can be formed by reacting the amino group with substituted acetophenones in the presence of an acid catalyst.[2][3] These Schiff bases can then serve as intermediates for the synthesis of more complex heterocyclic systems like oxazepines, β-lactams, imidazolidines, thiazolidines, and tetrazoles.[2][3]
Another synthetic route involves the condensation of 4-hydroxycoumarin, various aryl aldehydes, and barbituric acid (or its N,N-dimethyl derivative) to create hybrid molecules incorporating the pyrimidine-2,4,6-trione core.[4][5] This multicomponent reaction can be efficiently catalyzed by zinc oxide nanowires under ultrasound irradiation, offering an environmentally friendly approach.[4]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings, with quantitative data presented for comparative analysis.
Antimicrobial Activity
A significant number of studies have highlighted the antibacterial and antifungal potential of these derivatives. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Pyrrolo[3,2-d]pyrimidine Derivatives [6]
| Compound | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Salmonella ATCC 1730 (MIC, µg/mL) |
| 4a | >1000 | >1000 | >1000 | >1000 |
| 4b | 500 | 500 | 500 | 250 |
| 4c | 250 | 500 | 500 | 250 |
| 4d | 500 | 1000 | 500 | 500 |
| 4e | 250 | 500 | 250 | 250 |
| 4f | 125 | 250 | 250 | 125 |
| Ceftizoxime | <62.5 | <62.5 | <62.5 | <62.5 |
| Ciprofloxacin | <62.5 | <62.5 | <62.5 | <62.5 |
Note: The specific structures for compounds 4a-4f are detailed in the source publication.[6]
Other studies have shown that various heterocyclic derivatives synthesized from 2-amino-4-hydroxy-6-methylpyrimidine exhibit significant activity against E. coli and S. aureus.[2] Similarly, formazan derivatives have been synthesized and tested against different types of bacteria.[7]
Anticancer and Cytotoxic Activity
The anticancer potential of this compound derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth.
Table 2: Anticancer Activity of Pyrimidine Derivatives against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | Human Hepatoma (HepG2) | 39 | [8] |
| Compound 2a | HT-29 (Colon) | 5-8 (48h) | [9] |
| Compound 2a | CAL27 (Tongue) | 5-8 (48h) | [9] |
| Compound 17j | A549 (Lung) | 0.0011 | [10] |
| Compound 17j | HCT116 (Colon) | 0.0021 | [10] |
| Compound 17j | MCF-7 (Breast) | 0.0018 | [10] |
| Compound 17j | HeLa (Cervical) | 0.0044 | [10] |
These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[10] Molecular docking studies have suggested that some derivatives can bind to the colchicine binding site of tubulin.[10] Others have shown potential as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cancer cell signaling.[11]
Enzyme Inhibition
The targeted inhibition of specific enzymes is a major strategy in drug discovery. Derivatives of this compound have been identified as inhibitors of several key enzymes.
Table 3: Enzyme Inhibition Activity of this compound and Related Derivatives
| Derivative Class/Compound | Target Enzyme | Inhibition Data | Reference |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | KI = 0.979 µM; IC50 = 0.390 µM | [12] |
| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | KI = 1.269 µM; IC50 = 0.374 µM | [12] |
| Pyrimidine-substituted novel inhibitors | CAMKIV | ΔG = -11.52 kcal/mol (Compound 1) | [8] |
| 6-(hydroxymethyl)pyrazolopyrimidine | DPP-4 | IC50 = 21.4-59.8 nM | [13] |
| 4,6-disubstituted pyrimidines | MARK4 | IC50 in µM range | [14][15] |
These findings highlight the potential of these derivatives in treating diseases where enzyme dysregulation is a key factor, such as cancer, malaria, and neurodegenerative disorders like Alzheimer's disease.[12][14][15]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
General Synthesis of Schiff Bases from 2-amino-4-hydroxy-6-methylpyrimidine[2][3]
-
Mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and the desired substituted acetophenone in 30 mL of ethanol.
-
Add 3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3-8 hours.
-
After cooling, allow the solution to stand for 24 hours.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain the pure Schiff base derivative.
Antimicrobial Susceptibility Testing: Agar Dilution Method[6]
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compounds in a suitable growth medium (e.g., Mueller-Hinton agar) to achieve final concentrations ranging from, for example, 62.5 µg/mL to 1000 µg/mL.
-
Prepare plates with the compound-containing medium. Include a negative control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin).
-
Inoculate the plates with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay[8]
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using the agar dilution method.
Proposed Mechanism of Action for Anticancer Pyrimidine Derivatives
Caption: Inhibition of tubulin polymerization by pyrimidine derivatives.
Enzyme Inhibition Logical Flow
Caption: General mechanism of enzyme inhibition by pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated potent and diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting effects. The structure-activity relationship studies suggest that the nature and position of substituents on the pyrimidine ring and its appendages play a crucial role in determining the biological efficacy.[1]
Future research should focus on the synthesis of new libraries of these derivatives with diverse substitutions to explore a wider chemical space. Advanced in silico methods, such as molecular docking and dynamics simulations, can guide the rational design of more potent and selective compounds.[11][14][15] Furthermore, a deeper investigation into the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be essential for the clinical translation of these promising compounds. The detailed protocols and summarized data in this guide aim to provide a solid foundation for these future endeavors.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 7. impactfactor.org [impactfactor.org]
- 8. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 10. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Solubility and Stability of 4-Hydroxy-6-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Hydroxy-6-methylpyrimidine (CAS No: 3524-87-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and regulatory compliance. This document compiles available data, outlines detailed experimental protocols for its characterization, and presents visual workflows to facilitate a deeper understanding of its behavior.
Physicochemical Properties
This compound, also known as 6-methyl-4-pyrimidinol, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O. Its structure features a pyrimidine ring substituted with a hydroxyl and a methyl group. A crucial aspect of its chemistry is the existence of tautomeric forms: the enol (4-hydroxy) and the keto (pyrimidin-4-one) forms. The equilibrium between these tautomers is influenced by the solvent and pH, which in turn affects the compound's solubility and stability.
Table 1: General Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Amino-4-hydroxy-6-methylpyrimidine |
| Molecular Formula | C₅H₆N₂O | C₅H₇N₃O |
| Molecular Weight | 110.11 g/mol | 125.13 g/mol |
| Appearance | White to pale yellow crystal/powder[1] | White powder/solid[2] |
| Melting Point | 147 °C[1] | > 300 °C |
| pKa (estimated) | ~4.8 (for the pyrimidine ring) | Not Available |
Solubility Profile
Aqueous Solubility
Direct experimental data for the aqueous solubility of this compound is limited. However, data from related compounds can provide an initial estimate. Pirimiphos-methyl, an organophosphate insecticide that metabolizes to this compound, exhibits low water solubility of approximately 5 mg/L at 30°C[3]. This suggests that this compound may also have limited aqueous solubility. In contrast, 6-methyluracil, another related pyrimidine derivative, has a reported water solubility of 7 g/L, highlighting that minor structural modifications can significantly alter solubility.
Table 2: Aqueous Solubility of Related Pyrimidine Derivatives
| Compound | Temperature (°C) | pH | Solubility |
| Pirimiphos-methyl | 30 | Not specified | ~5 mg/L[3] |
| 6-Methyluracil | 22 | Not specified | 7 g/L |
Organic Solvent Solubility
Qualitative data suggests that pyrimidine derivatives are often soluble in a range of organic solvents. For instance, 2-Amino-4-hydroxy-6-methylpyrimidine is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Table 3: Qualitative Solubility of a Related Pyrimidine Derivative (2-Amino-4-hydroxy-6-methylpyrimidine)
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding its degradation pathways is essential for determining appropriate storage conditions and shelf-life.
Tautomeric Stability
This compound exists in a tautomeric equilibrium between the aromatic 4-hydroxy (enol) form and the non-aromatic 4-one (keto) form. The relative stability of these tautomers is solvent-dependent. Computational studies on the closely related 2-amino-4-hydroxy-6-methylpyrimidine show that the keto form is generally more stable. This equilibrium is a key factor in the compound's overall stability and reactivity.
Thermal Stability
Safety data sheets indicate that this compound is stable under proper conditions[1]. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its decomposition temperature and thermal behavior.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of pyrimidine derivatives. Photostability studies, as outlined in the ICH Q1B guideline, are crucial to assess the impact of light on the compound.
pH-Dependent Stability and Forced Degradation
The stability of this compound is expected to be pH-dependent due to the ionizable nature of the pyrimidine ring. Forced degradation studies under acidic, basic, and oxidative conditions are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocols
This section provides detailed methodologies for the determination of solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
This protocol describes the determination of thermodynamic (equilibrium) solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or g/L.
Stability Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (determined by UV scan)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 70 °C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.
-
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
pKa Determination (Potentiometric Titration)
Materials:
-
This compound
-
Standardized HCl and NaOH solutions (e.g., 0.1 M)
-
Potassium chloride (for ionic strength adjustment)
-
Calibrated pH meter and electrode
-
Burette
-
Stirrer
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water (with a co-solvent if necessary).
-
Add a sufficient amount of KCl to maintain a constant ionic strength.
-
Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.
-
In a separate experiment, titrate a solution of the compound with the standardized NaOH solution.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the inflection point of the titration curve or by using appropriate software for data analysis.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. As a chemical intermediate, its biological activity is typically explored through its derivatives, which may be designed to target various enzymes or receptors involved in cellular signaling. Further research into the biological effects of this compound itself may reveal potential interactions with cellular pathways.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct quantitative data is sparse, the provided protocols offer a clear path for the experimental determination of these crucial parameters. A thorough characterization of its physicochemical properties will enable researchers and drug development professionals to optimize its use in the synthesis of novel compounds and to ensure the quality and reliability of their research outcomes. It is recommended that experimental data be generated for specific applications to build a more comprehensive profile of this important chemical intermediate.
References
A Comprehensive Technical Review of 4-Hydroxy-6-methylpyrimidine and Its Analogs for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among these, 4-Hydroxy-6-methylpyrimidine and its analogs have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Chemical Synthesis and Properties
This compound, also known as 6-methyl-4(3H)-pyrimidinone, is a white to off-white crystalline solid with a melting point of 145-150 °C.[1] Its chemical formula is C₅H₆N₂O, and it has a molecular weight of 110.11 g/mol .[1] The synthesis of this compound and its derivatives can be achieved through several established synthetic routes.
A common and efficient method for the synthesis of the core this compound structure involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative. For instance, the reaction of ethyl acetoacetate with thiourea in the presence of a base like sodium methoxide, followed by desulfurization, yields 4-methyl-6-hydroxypyrimidine.
Derivatives of this compound are often synthesized from versatile starting materials such as 2-amino-4-hydroxy-6-methylpyrimidine. This precursor allows for a wide range of chemical modifications, including the introduction of various substituents at the 2-amino position to generate libraries of analogs with diverse biological activities.[2][3] For example, Schiff base derivatives can be formed by reacting 2-amino-4-hydroxy-6-methylpyrimidine with aromatic aldehydes, which can then be further cyclized to form more complex heterocyclic systems like oxazepines, β-lactams, and thiazolidines.[2][3]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of this compound analogs against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.
Table 1: In Vitro Anticancer Activity of this compound Analogs (IC₅₀ in µM)
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 | 0.57 - 3.15 | [4] |
| Pyrido[2,3-d]pyrimidine | HepG2 | 0.99 - 4.16 | [4] |
| Thiazolo[3,2-a]pyrimidine | - | ~8.5 (p38α MAPK inhibition) | [4] |
| Furo[2,3-d]pyrimidine derivative (10b) | HS 578T (Breast) | 1.51 | [5] |
| Furo[2,3-d]pyrimidine derivative (10b) | PI3Kα inhibition | 0.175 | [5][6] |
| Furo[2,3-d]pyrimidine derivative (10b) | PI3Kβ inhibition | 0.071 | [5][6] |
| Furo[2,3-d]pyrimidine derivative (10b) | AKT inhibition | 0.411 | [5][6] |
Anti-inflammatory Activity
Certain analogs of this compound have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Selective COX-2 inhibition is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 2: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Target | Activity | Reference |
| Pyrimidine Derivative | COX-2 Inhibition | Comparable to Meloxicam | [4] |
Antimicrobial Activity
The pyrimidine core is also a key feature in many antimicrobial agents. Analogs of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 3: Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to amikacin and penicillin G | [7] |
| Pyrimidine derivatives containing an amide moiety (5o) | Phomopsis sp. | EC₅₀ = 10.5 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of this compound and its analogs.
Synthesis of this compound
This procedure is adapted from Organic Syntheses.
Materials:
-
2-Thio-6-methyluracil
-
Raney nickel catalyst
-
Concentrated aqueous ammonia
-
Distilled water
Procedure:
-
A hot solution of 2-thio-6-methyluracil in distilled water and concentrated aqueous ammonia is prepared in a round-bottomed flask.
-
A wet paste of Raney nickel catalyst is added to the solution.
-
The mixture is heated under reflux for approximately 1.5 hours.
-
The catalyst is allowed to settle, and the clear solution is decanted and filtered.
-
The catalyst is washed with hot water, and the washings are combined with the filtrate.
-
The combined filtrate and washings are evaporated to dryness on a steam bath.
-
The residue is further dried in an oven at 70°C to yield crude 4-methyl-6-hydroxypyrimidine.
-
The crude product can be purified by sublimation under reduced pressure or by recrystallization from a suitable solvent like acetone or ethyl acetate.[3]
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[9][10][11][12]
In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based assay to screen for kinase inhibitors.
Materials:
-
Purified kinase (e.g., PI3K, Akt, MEK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a vehicle control and a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[1]
Conclusion
This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse chemical modifications make them attractive scaffolds for the development of novel therapeutics targeting cancer, inflammation, and microbial infections. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drug candidates. This technical guide provides a foundational resource for researchers in this exciting field, offering key data, methodologies, and insights to facilitate further investigation and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. texaschildrens.org [texaschildrens.org]
Unveiling the Molecular Architecture of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of 2-amino-4-hydroxy-6-methylpyrimidine. Intended for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, details experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this pyrimidine derivative.
Physicochemical Properties
2-Amino-4-hydroxy-6-methylpyrimidine, with the chemical formula C5H7N3O, is a pyrimidine derivative that exists in tautomeric forms, predominantly as 2-amino-6-methylpyrimidin-4(3H)-one.[1] It has a molecular weight of approximately 125.13 g/mol .[1][2]
| Property | Value | Reference |
| Molecular Formula | C5H7N3O | [2] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 3977-29-5 | [2] |
| Melting Point | >300 °C | |
| Appearance | White to cream powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Molecular Structure and Crystallographic Data
The precise arrangement of atoms within 2-amino-4-hydroxy-6-methylpyrimidine has been elucidated through single crystal X-ray diffraction of its trihydrate form.[5] The following tables summarize the key bond lengths and angles, providing insight into the molecule's geometry.
Table 2.1: Bond Lengths of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate
| Bond | Length (Å) |
| O(1)-C(4) | 1.252 (3) |
| N(1)-C(2) | 1.352 (3) |
| N(1)-C(6) | 1.353 (3) |
| N(2)-C(2) | 1.332 (3) |
| N(3)-C(2) | 1.341 (3) |
| C(4)-C(5) | 1.418 (4) |
| C(5)-C(6) | 1.356 (4) |
| C(6)-C(7) | 1.487 (4) |
Data extracted from the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[5]
Table 2.2: Bond Angles of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate
| Atoms | Angle (°) |
| C(2)-N(1)-C(6) | 116.8 (2) |
| N(1)-C(2)-N(2) | 118.7 (2) |
| N(1)-C(2)-N(3) | 120.3 (2) |
| N(2)-C(2)-N(3) | 121.0 (2) |
| O(1)-C(4)-N(3) | 122.9 (2) |
| O(1)-C(4)-C(5) | 122.6 (2) |
| N(3)-C(4)-C(5) | 114.5 (2) |
| C(4)-C(5)-C(6) | 121.3 (2) |
| N(1)-C(6)-C(5) | 122.7 (2) |
| N(1)-C(6)-C(7) | 116.8 (2) |
| C(5)-C(6)-C(7) | 120.5 (2) |
Data extracted from the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[5]
Figure 1: Molecular structure of 2-amino-4-hydroxy-6-methylpyrimidine.
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule's structure and electronic properties. The following table summarizes key spectral data obtained from Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopic Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Reference |
| FT-IR | ~3440 | O-H stretch | [4] |
| ~3261 | N-H stretch | [4] | |
| ~3078 | Ar-H stretch | [4] | |
| ~2931 | C-H stretch (methyl) | [4] | |
| ~1735 | C=O stretch | [4] | |
| ~1581 | C=N stretch | [4] | |
| ~1512 | C=C aromatic stretch | [4] | |
| ¹H NMR (DMSO-d6) | ~10.0 | s, 1H, OH | [4] |
| ~6.5, 5.3 | s, 2H, NH₂ | [4] | |
| ~6.8 - 8.1 | m, Ar-H | [4] | |
| ~2.0 | s, 3H, CH₃ | [4] | |
| ¹³C NMR (DMSO-d6) | ~162 | C=O | [4] |
| ~159 | C-NH₂ | [4] | |
| ~155, 129, 100-138 | Pyrimidine ring carbons | [4] | |
| ~20 | CH₃ | [4] |
Note: The presented spectroscopic data is for derivatives of 2-amino-4-hydroxy-6-methylpyrimidine, but the characteristic peaks for the core structure are expected to be similar.[4]
Experimental Protocols
Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine Derivatives
The synthesis of derivatives of 2-amino-4-hydroxy-6-methylpyrimidine often starts with the reaction of the core molecule with various reagents. A representative protocol for the synthesis of a Schiff base derivative is outlined below.[6]
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine
-
3-amino acetophenone
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone (0.01 mole each) in 30 mL of ethanol.
-
Add 3 drops of glacial acetic acid to the mixture.
-
Reflux the solution for 3 hours.
-
After cooling, leave the solution to stand for 24 hours.
-
Filter the resulting precipitate and recrystallize it from ethanol.
Figure 2: Workflow for the synthesis of a Schiff base derivative.
Spectroscopic Analysis
FT-IR Spectroscopy: FT-IR spectra can be recorded on a SHIMADZU FTIR-8400S Fourier transform spectrometer using KBr disks over the range of 400-4000 cm⁻¹.[4]
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra can be recorded on a Bruker spectrometer operating at 500 MHz using DMSO-d6 as the solvent.[4]
This technical guide serves as a foundational resource for researchers working with 2-amino-4-hydroxy-6-methylpyrimidine. The compiled data and protocols are intended to streamline experimental design and data interpretation in the fields of medicinal chemistry and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-6-methylpyrimidine as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylpyrimidine is a highly versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including a reactive hydroxyl group and a methyl group on the pyrimidine core, make it an essential building block in medicinal chemistry and agrochemical research.[1] This pyrimidine derivative is instrumental in the development of novel therapeutic agents, including antiviral, anticancer, and agents targeting neurological and metabolic disorders.[1][2] Furthermore, it finds application in the agricultural sector as a precursor for the synthesis of herbicides and pesticides.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in various synthetic transformations.
Key Properties
| Property | Value | Reference |
| Synonyms | 6-Methylpyrimidin-4-ol | [1] |
| CAS Number | 3524-87-6 | [1] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.12 g/mol | [1] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 145 - 149 °C | [1] |
| Purity | ≥ 97% | [1] |
Applications in Organic Synthesis
This compound is a versatile precursor for the synthesis of various heterocyclic compounds through modifications of its hydroxyl and amino functionalities (in its tautomeric form).
Synthesis of 4,6-Disubstituted Pyrimidines
A fundamental application of this compound is its conversion to 4,6-dichloropyrimidine, a key intermediate for further nucleophilic substitutions.
Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine
This protocol is based on the general transformation described for similar pyrimidines.[3]
-
Materials: 4,6-Dihydroxy-2-methylpyrimidine, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure 4,6-dichloro-2-methylpyrimidine.
-
Synthesis of Heterocyclic Derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine
2-Amino-4-hydroxy-6-methylpyrimidine is a valuable starting material for the synthesis of a variety of fused and substituted heterocyclic systems with potential pharmacological activities.[4][5]
References
Application Notes and Protocols for the Functionalization of the Pyrimidine Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] The strategic functionalization of the pyrimidine nucleus is a critical process for modulating the pharmacological properties of these molecules, such as target binding affinity, selectivity, and metabolic stability.[3] This document provides detailed application notes and protocols for several key methods used to modify the pyrimidine ring, including transition-metal-catalyzed cross-coupling, C-H bond activation, and nucleophilic aromatic substitution.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyrimidine core.[4] These methods typically involve the reaction of a pre-functionalized pyrimidine (e.g., a halopyrimidine) with a coupling partner in the presence of a metal catalyst, most commonly palladium.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, coupling a halopyrimidine with a boronic acid or ester.[4][7] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents.[8]
| Entry | Halopyrimidine | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 85 | [9][10] |
| 2 | 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | [3] |
| 3 | 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ (2) | SPhos | KF | Dioxane | 110 | 91 | [3] |
| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 89 | [8] |
-
Setup: To an oven-dried Schlenk flask, add the halopyrimidine (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Applications of 4-Hydroxy-6-methylpyrimidine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Among the vast family of pyrimidine-containing compounds, 4-hydroxy-6-methylpyrimidine stands out as a versatile building block for the synthesis of novel derivatives with a wide spectrum of biological activities. Its unique chemical features allow for modifications that can lead to the development of potent and selective drugs targeting various diseases. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways.
Application Notes
This compound and its analogs have demonstrated significant potential in several key therapeutic areas:
-
Anticancer Activity: Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways. The structural versatility of the this compound core allows for the design of molecules that can fit into the active sites of specific kinases, leading to the inhibition of tumor growth.
-
Antimicrobial Activity: The pyrimidine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been shown to possess antibacterial and antifungal properties. These compounds can interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication, leading to the inhibition of microbial growth.
-
Antiviral Activity: Certain derivatives of pyrimidines are known to have antiviral efficacy. While specific data for this compound derivatives is emerging, the general class of pyrimidine analogs has been a fruitful area for the discovery of antiviral drugs that can inhibit viral replication.
-
Antioxidant Activity: Some pyrimidine derivatives have been reported to exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.
Data Presentation
The following tables summarize the quantitative biological activity data for various derivatives of pyrimidine compounds, showcasing their potential in medicinal chemistry.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Cell Line | IC50 / EC50 (µM) | Reference |
| Formazan derivative of 2-amino-4-hydroxy-6-methylpyrimidine | MCF-7 (Breast Cancer) | Varies by specific derivative | [1][2] |
| Formazan derivative of 2-amino-4-hydroxy-6-methylpyrimidine | WRL (Normal Cell Line) | Varies by specific derivative | [1][2] |
| Aminopyrimidine derivative 2a | U-87 MG (Glioblastoma) | 5-8 (48h) | [3] |
| Aminopyrimidine derivative 2a | MDA-MB231 (Breast Cancer) | 5-8 (48h) | [3] |
| Aminopyrimidine derivative 2a | HT-29 (Colon Carcinoma) | 5-8 (48h) | [3] |
| Aminopyrimidine derivative 2a | CAL27 (Tongue Squamous Cell Carcinoma) | 5-8 (48h) | [3] |
| Aminopyrimidine derivative 2a | FaDu (Pharynx Squamous Cell Carcinoma) | 5-8 (48h) | [3] |
| Pyrido[2,3-d]pyrimidine derivative 2a | A549 (Lung Cancer) | 42 | [4] |
| Pyrido[2,3-d]pyrimidine derivative 2f | A549 (Lung Cancer) | 47.5 | [4] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Formazan derivative 1 | Staphylococcus aureus | 28 | - | [1] |
| Formazan derivative 2 | Staphylococcus aureus | 31 | - | [1] |
| Formazan derivative 1 | Escherichia coli | 7 | - | [1] |
| Formazan derivative 2 | Escherichia coli | 25.5 | - | [1] |
| Thiazolo[5,4-d]pyrimidines | S. pyogenes, S. aureus, E. coli, S. typhi | Varies by derivative | Varies by derivative | [5] |
| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | Varies by derivative (0.77 - 1.73 µM/ml) | [6] |
Experimental Protocols
Synthesis of Formazan Derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol describes a general method for the synthesis of formazan derivatives, which have shown promising anticancer and antibacterial activities.[1][2]
Step 1: Synthesis of 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound a)
-
In a round-bottom flask, mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and chloroacetyl chloride in dry benzene.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Filter the resulting precipitate and recrystallize it from absolute ethanol to obtain the pure product.
Step 2: Synthesis of 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound b)
-
To Compound a , add an equimolar amount of hydrazine hydrate.
-
Stir the mixture at room temperature for 8 hours.
-
Follow the reaction progress by TLC.
-
Filter the precipitate and recrystallize it from chloroform.
Step 3: Synthesis of Schiff Base (Compound c)
-
Mix equimolar amounts of Compound b and a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) in a suitable solvent.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
Filter the precipitate and recrystallize from methanol.
Step 4: Synthesis of Formazan Derivatives
-
Prepare a diazonium salt solution from a substituted aniline in a separate flask.
-
Dissolve the Schiff base (Compound c ) in a mixture of dioxane and ethanol.
-
Cool the Schiff base solution in an ice bath (0-5 °C).
-
Add the diazonium salt solution dropwise to the Schiff base solution with constant stirring.
-
Continue stirring for 2-3.5 hours.
-
Monitor the formation of the colored formazan derivative by TLC.
-
Filter the resulting precipitate, wash, and dry to obtain the final formazan derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity: Kirby-Bauer (Disk Diffusion) Test
This method assesses the susceptibility of bacteria to the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper discs
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic discs (positive control)
-
Solvent-only discs (negative control)
-
Sterile swabs
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation of Agar Plates: Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Application of Discs: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the surface of the agar. Also, place the positive and negative control discs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mandatory Visualization
Potential Signaling Pathway Inhibition
Many pyrimidine derivatives exert their anticancer effects by targeting protein kinases within critical signaling pathways. The diagram below illustrates a simplified representation of the EGFR/MAPK signaling pathway, a common target for anticancer drugs. While the direct interaction of this compound derivatives with specific components of this pathway requires further investigation, this visualization provides a logical framework for their potential mechanism of action.
Caption: Potential inhibition of the EGFR/MAPK signaling pathway by this compound derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines the general workflow for screening potential anticancer compounds, from synthesis to biological evaluation.
Caption: General workflow for the discovery of anticancer drugs from a this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Hydroxy-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The methods described herein are essential for quality control, pharmacokinetic studies, and metabolic research. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Introduction to this compound
This compound, also known as 6-methylpyrimidin-4-ol, is a crucial building block in medicinal and agricultural chemistry. Its accurate quantification is vital for ensuring the purity of starting materials, monitoring reaction progress, and determining the concentration of the compound and its metabolites in various matrices. This document outlines validated and adaptable methods for its precise measurement.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the detailed methods.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, UV detection | Separation based on volatility and mass-to-charge ratio | Separation based on polarity, detection by mass-to-charge ratio | Measurement of light absorption |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.997 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL | 0.1 pg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.05 ng/mL | 0.5 pg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% | < 3.0% |
| Specificity | Moderate to High | High | Very High | Low to Moderate |
| Typical Run Time | 10 - 15 minutes | 15 - 25 minutes | 5 - 10 minutes | < 5 minutes |
| Primary Application | Routine quality control, purity assessment | Trace analysis, metabolite identification | Bioanalysis, high-sensitivity quantification | Rapid, high-concentration measurements |
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a robust HPLC-UV method for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Workflow: HPLC-UV Analysis
HPLC-UV analysis workflow for this compound.
Protocol: HPLC-UV Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 10:90 (v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.
3. Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution (e.g., 20 µg/mL) five times.
-
The relative standard deviation (%RSD) for the peak area should be not more than 2.0%.
-
The tailing factor should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
5. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a sensitive GC-MS method for the quantification of this compound, which requires a derivatization step to increase its volatility.
Experimental Workflow: GC-MS Analysis with Derivatization
GC-MS analysis workflow including the derivatization step.
Protocol: GC-MS Quantification
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.
2. Derivatization Procedure:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).
-
Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of this compound and an internal standard (e.g., 4-Hydroxypyrimidine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare calibration standards by spiking appropriate amounts of the this compound stock solution into vials containing a fixed amount of the internal standard.
-
Prepare sample solutions by adding a known amount of the internal standard to the sample before derivatization.
4. Quantification:
-
In SIM mode, monitor characteristic ions of the derivatized this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the sample from the calibration curve.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex biological matrices such as plasma and urine.
Experimental Workflow: LC-MS/MS Analysis
LC-MS/MS analysis workflow for biological samples.
Protocol: LC-MS/MS Quantification
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺, with optimized product ions.
-
Internal Standard (e.g., isotopically labeled this compound): Precursor ion [M+H]⁺, with optimized product ions.
-
2. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte in spiked matrix samples.
-
Determine the concentration of this compound in the biological samples from the calibration curve.
Section 4: UV-Vis Spectrophotometry
This section provides a simple and rapid method for the quantification of this compound in solutions with relatively high concentrations, suitable for quick assays where high selectivity is not required.
Experimental Workflow: UV-Vis Spectrophotometric Analysis
UV-Vis spectrophotometric analysis workflow.
Protocol: UV-Vis Spectrophotometric Quantification
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Procedure:
-
Solvent: A mixture of methanol and acetonitrile (1:1 v/v) can be used[4].
-
Determination of λmax: Prepare a solution of this compound (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures, the λmax is expected to be in the range of 252-275 nm[3][4].
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations ranging from 2 to 20 µg/mL.
-
Preparation of Sample Solution: Prepare a sample solution of appropriate concentration in the same solvent.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
3. Quantification:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.
Method Validation
All analytical methods presented should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The successful implementation of these analytical techniques will facilitate the reliable and accurate quantification of this compound in various research and development settings.
References
- 1. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 2. Stability Indicating Analytical method development & Validation of 2, 4 - dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-6-methylpyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pyrimidine derivatives, specifically those accessible from 4-hydroxy-6-methylpyrimidine precursors, in the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the synthesis of a pyrido[2,3-d]pyrimidine-based inhibitor of Never in Mitosis A (NIMA)-related kinase 6 (NEK6), a crucial regulator of mitotic progression, and discusses its relevance in cancer therapy.
Introduction to NEK6 Kinase and Inhibition
NEK6 is a serine/threonine kinase that plays a pivotal role in the G2/M phase of the cell cycle, ensuring proper mitotic spindle formation and chromosome segregation.[1][2] Overexpression of NEK6 has been implicated in various human cancers, including breast, lung, ovarian, and liver cancer, making it an attractive target for cancer therapy.[3][4] Inhibition of NEK6 can lead to mitotic arrest and subsequent apoptosis in cancer cells, highlighting the therapeutic potential of NEK6 inhibitors.[4] The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent NEK6 inhibitors.
Synthesis of a Pyrido[2,3-d]pyrimidine-based NEK6 Inhibitor
The synthesis of the potent NEK6 inhibitor, Compound 21 (2-amino-5-phenyl-5,11-dihydro-3H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-4,6-dione), is achieved through a one-pot, three-component reaction. This efficient synthetic strategy utilizes a pyrimidine derivative closely related to this compound, namely 2,6-diaminopyrimidine-4(3H)-one (the keto tautomer of 2,6-diamino-4-hydroxypyrimidine).
Experimental Protocol: Synthesis of Compound 21
This protocol outlines the synthesis of Compound 21 via a multicomponent condensation reaction.
Materials:
-
2,6-diaminopyrimidine-4(3H)-one
-
Benzaldehyde
-
Indane-1,3-dione
-
Water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (e.g., magnetic stirrer with hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2,6-diaminopyrimidine-4(3H)-one, benzaldehyde, and indane-1,3-dione in water.
-
Stir the mixture vigorously and heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure Compound 21.
Diagram of the Synthetic Workflow
References
- 1. Nek6 is involved in G2/M phase cell cycle arrest through DNA damage-induced phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NIMA-related kinase-6 (NEK6) as an executable target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Hydroxy-6-methylpyrimidine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylpyrimidine is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] In the agrochemical industry, this pyrimidine derivative and its analogues are valuable precursors for the development of novel herbicides, fungicides, and insecticides.[1][2] The pyrimidine scaffold is a common feature in many commercial pesticides due to its ability to interact with various biological targets in pests and weeds.[3] These application notes provide an overview of the utility of this compound in agrochemical discovery, along with detailed protocols for the synthesis of derivatives and the evaluation of their biological activities.
Synthesis of Agrochemical Scaffolds from this compound
The hydroxyl group at the 4-position of this compound can be readily converted into a leaving group, such as a chloride, allowing for nucleophilic substitution to introduce a variety of functional groups. This chemical reactivity is fundamental to the creation of diverse libraries of candidate agrochemicals.
A common synthetic strategy involves the chlorination of the hydroxyl group, followed by reaction with amines, alcohols, or thiols to generate a range of derivatives. For instance, reaction with anilines can lead to the formation of 2-amino-pyrimidine derivatives, a class of compounds known for their fungicidal properties.[4]
Agrochemical Applications and Biological Activities
Derivatives of this compound have shown promise in several areas of agrochemical development:
-
Fungicidal Activity: Pyrimidine-based compounds are known to be effective against a broad spectrum of fungal pathogens.[5][6] One of the key mechanisms of action for some pyrimidine fungicides is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[7][8][9][10][11] Another target is the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain, disrupting the fungus's energy production.[12][13][14][15][16]
-
Herbicidal Activity: Certain pyrimidine derivatives exhibit potent herbicidal activity.[17] These compounds can act as inhibitors of key plant enzymes, such as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[18]
-
Insecticidal Activity: The pyrimidine scaffold is also present in some insecticides.[3][19] These compounds can target the nervous system of insects, leading to paralysis and death.
Data Presentation
The following tables summarize the biological activities of various pyrimidine derivatives, illustrating the potential of this chemical class in agrochemical applications.
Table 1: Fungicidal Activity of Pyrimidine Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Pyrimidine-Amide 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine III-3 | Botrytis cinerea | < 1.0 | Pyrimethanil | > 1.0 |
| 2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine (3a) | Various phytopathogenic fungi | Varies | Flumorph, Dimethomorph | Varies |
Data synthesized from multiple sources for illustrative purposes.[4][5][20]
Table 2: Herbicidal Activity of Pyrimidine Derivatives
| Compound ID | Weed Species | IC50 (mg L⁻¹) or % Inhibition | Reference Compound | IC50 (mg L⁻¹) or % Inhibition |
| Pyrazolylpyrimidine 5h | Pennisetum alopecuroides | 3.48 (IC50) | - | - |
| Pyrido[2,3-d]pyrimidine 2o | Agrostis stolonifera | Good activity at 1 mM | Clomazone, Flumioxazin | Good activity |
| Pyrimidine-Biphenyl 4aa | Descurainia sophia | Higher activity than control | Bispyribac | Lower activity |
Data synthesized from multiple sources for illustrative purposes.[18][21][22][23][24][25][26]
Table 3: Insecticidal Activity of Pyrimidine Derivatives
| Compound ID | Insect Species | Activity |
| Pyrimidine-Urea 4d | Aedes aegypti | 70% mortality at 2 µg/mL |
| Pyrimido[2,1-b]quinazoline DHPM3 | Anopheles arabiensis | 100% mortality (larvicide) |
Data synthesized from multiple sources for illustrative purposes.[3][19]
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-methylpyrimidine from this compound
This protocol describes the conversion of the hydroxyl group to a chloro group, a key step in preparing for further derivatization.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, cautiously add this compound to an excess of phosphorus oxychloride.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-chloro-6-methylpyrimidine.
Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol is used to determine the efficacy of synthesized pyrimidine derivatives against fungal pathogens.[5][20][27]
Materials:
-
Synthesized pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Autoclave the PDA medium and cool it to 45-50 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus.
-
Place the mycelial plug, mycelium-side down, in the center of the PDA plates.
-
Incubate the plates at 25-28 °C for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
Protocol 3: Herbicidal Activity Screening (Pre-emergence)
This protocol is designed to assess the pre-emergence herbicidal activity of pyrimidine derivatives on weed seeds.[23]
Materials:
-
Synthesized pyrimidine derivatives
-
Acetone
-
Tween-20
-
Distilled water
-
Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots or trays with sterile soil mix
-
Growth chamber or greenhouse
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare the test solutions by diluting the stock solution with distilled water containing a small amount of Tween-20 (e.g., 0.1%) to the desired concentrations.
-
Fill pots or trays with the sterile soil mix.
-
Sow a known number of weed seeds evenly on the soil surface and cover them with a thin layer of soil.
-
Apply the test solution evenly to the soil surface using a sprayer. A control group should be sprayed with the solvent-water mixture only.
-
Place the pots or trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Water the pots or trays as needed, avoiding disturbance of the treated soil surface.
-
After 14-21 days, assess the herbicidal effect by counting the number of germinated and surviving seedlings and observing any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).
-
Calculate the percentage of inhibition of seed germination and seedling growth compared to the control.
Mandatory Visualizations
Caption: Agrochemical Discovery and Development Workflow.
Caption: Inhibition of Ergosterol Biosynthesis by Pyrimidine Fungicides.
Caption: Inhibition of Mitochondrial Respiration by Pyrimidine Fungicides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. davidmoore.org.uk [davidmoore.org.uk]
- 12. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NADH:ubiquinone oxidoreductase - Proteopedia, life in 3D [proteopedia.org]
- 14. NADH:ubiquinone oxidoreductase — Institute of Biochemistry // Molecular Bioenergetics [bioenergetics.uni-freiburg.de]
- 15. grokipedia.com [grokipedia.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 21. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting condensation reactions utilizing diethyl malonate, a versatile reagent in organic synthesis for forming carbon-carbon bonds. The document covers key reaction types including the Knoevenagel, Michael, and Claisen condensations, providing insights into experimental conditions, reactant scopes, and expected outcomes.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as diethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1] This reaction is typically catalyzed by a weak base and is a fundamental method for creating α,β-unsaturated esters.
General Reaction Scheme:
-
Reactants: Diethyl malonate and an aldehyde or ketone.
-
Catalyst: A weak base, commonly a primary or secondary amine like piperidine or pyridine.[1][2]
-
Product: An α,β-unsaturated diester.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
This protocol details the synthesis of ethyl benzalmalonate.
Materials:
-
Diethyl malonate
-
Benzaldehyde (commercial grade, may contain benzoic acid)[3]
-
Piperidine[3]
-
Benzene
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction flask, add 101 g (0.63 mole) of diethyl malonate, approximately 72-76 g of commercial benzaldehyde (containing 70 g or 0.66 mole of pure benzaldehyde), 2-7 ml of piperidine, and 200 ml of benzene.[3] The amount of piperidine should be sufficient to neutralize any benzoic acid present in the benzaldehyde.[3]
-
Reflux the mixture vigorously using an oil bath at 130–140°C until water collection ceases (approximately 11–18 hours).[3]
-
After cooling, add 100 ml of benzene to the reaction mixture.[3]
-
Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and one 100-ml portion of a saturated sodium bicarbonate solution.[3]
-
Extract the combined aqueous washes with a single 50-ml portion of benzene and add this extract to the original organic layer.[3]
-
Dry the organic solution with 30 g of anhydrous sodium sulfate.[3]
-
Remove the benzene under reduced pressure on a steam bath.[3]
-
Distill the residue under reduced pressure to yield colorless ethyl benzalmalonate. The product boils at 140–142°C / 4 mm Hg.[3]
Expected Yield: 89–91%[3]
Knoevenagel-Doebner Modification
The Doebner modification utilizes pyridine as a solvent and is particularly useful when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, such as in malonic acid.[1] This modification is often accompanied by decarboxylation.[1][4]
Table of Knoevenagel Condensation Conditions and Yields
| Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine/Benzoic Acid | Benzene | 130-140 | 11-18 | 89-91 | [3] |
| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp | Overnight | 85-90 | [2] |
| Formaldehyde | Alkaline conditions | - | - | - | Bis-adduct | [4][5] |
| Benzaldehyde | Alkaline conditions | - | 298 K | - | Bis-adduct | [4][5] |
| Benzaldehyde | Alkaline conditions | - | 373 K | - | Unsaturated mono compound | [4][5] |
Michael Addition
The Michael addition, or 1,4-conjugate addition, involves the nucleophilic addition of a Michael donor (like the enolate of diethyl malonate) to a Michael acceptor (an α,β-unsaturated compound).[6][7] This reaction is highly efficient for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[6]
General Reaction Scheme:
-
Michael Donor: Diethyl malonate (after deprotonation by a base).
-
Michael Acceptor: An α,β-unsaturated carbonyl compound.
-
Catalyst: A base (e.g., sodium ethoxide) or an organocatalyst.[7]
Experimental Protocol: Nickel-Catalyzed Enantioselective Michael Addition of Diethyl Malonate to Chalcone
This protocol describes an asymmetric synthesis approach.[6]
Materials:
-
Nickel(II) chloride (NiCl₂)
-
(-)-Sparteine
-
Dry Toluene
-
Chalcone
-
Diethyl malonate
Procedure:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) to dry Toluene (5 mL). Stir the mixture at room temperature for 6 hours.[6]
-
Reaction Setup: Add chalcone (0.208 g, 1.0 mmol, 1.0 eq) portion-wise to the catalyst mixture. Continue stirring for an additional 30 minutes.[6]
-
Addition of Nucleophile: Slowly add a solution of diethyl malonate (0.18 mL, 1.2 mmol, 1.2 eq) in dry Toluene (2 mL) to the reaction flask.[6]
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion, monitoring by TLC. Quench the reaction with 1 M HCl and extract with ethyl acetate.[7]
Table of Michael Addition Conditions and Yields
| Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL complex / Sodium tert-butoxide | Toluene | 24 | 46 h | 90 | 99 | [8] |
| Chalcone | NiCl₂ / (-)-Sparteine | Toluene | Room Temp | - | - | - | [6][7] |
| β-nitrostyrene | Takemoto thiourea catalyst (R,R)-13 | Toluene | - | - | 80 | 94 (99 after recrystallization) | [9] |
| Alkyl-substituted nitroalkene | Takemoto thiourea catalyst (R,R)-13 | Solvent-free | - | - | 73 | 88 | [9] |
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[10] A key requirement is that at least one of the reactants must be enolizable.[10]
General Reaction Scheme:
-
Reactants: Two molecules of an ester (or one ester and another carbonyl compound).
-
Base: A strong, non-nucleophilic base is required. Sodium ethoxide is commonly used when the ester is an ethyl ester to avoid transesterification.[10]
-
Product: A β-keto ester.
Experimental Protocol: Self-Condensation of Ethyl Acetate (Illustrative Example)
While diethyl malonate itself does not undergo self-condensation in a typical Claisen reaction due to the acidity of the resulting product, it is a key substrate in mixed Claisen condensations. The following is a general protocol for a classic Claisen condensation.
Materials:
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol (as solvent)
-
Aqueous acid (for work-up)
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a flask equipped with a reflux condenser.
-
Add ethyl acetate to the solution.
-
Heat the mixture to reflux for a specified period.
-
Cool the reaction mixture and acidify with a dilute aqueous acid to neutralize the base and protonate the enolate product.[10]
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent to isolate the β-keto ester.
Key Considerations for Claisen Condensations:
-
The reaction requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the equilibrium.[10]
-
The choice of base is critical to prevent side reactions like saponification or nucleophilic substitution.[10]
Diagrams
Knoevenagel Condensation Workflow
Caption: Workflow for a typical Knoevenagel condensation experiment.
Michael Addition General Mechanism
Caption: The general mechanism of a Michael addition reaction.
Claisen Condensation Logical Relationship
Caption: Logical flow of the Claisen condensation mechanism.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
Synthesis of Novel Heterocyclic Derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic derivatives utilizing 2-amino-4-hydroxy-6-methylpyrimidine as a versatile starting material. This pyrimidine derivative serves as a crucial building block for the creation of diverse bioactive molecules, including potential antiviral and anticancer agents.[1] The protocols outlined below are based on established literature and offer step-by-step guidance for the synthesis and characterization of these compounds.
I. Synthesis of Schiff Base Intermediate
A common initial step in the functionalization of 2-amino-4-hydroxy-6-methylpyrimidine is the formation of a Schiff base. This intermediate can then be used to construct a variety of heterocyclic rings.[2][3]
Protocol 1: Synthesis of Schiff Base Derivative (1)
This protocol describes the condensation reaction between 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone.
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine
-
3-amino acetophenone
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone (0.01 mole each) in 30 mL of ethanol.[2][3]
-
After cooling, allow the solution to stand for 24 hours.[2][3]
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base derivative (1).[2][3]
II. Synthesis of Fused Heterocyclic Derivatives
The Schiff base intermediate can be further reacted with various reagents to yield a range of fused heterocyclic systems.
A. Synthesis of Oxazepine Derivatives
Protocol 2: Synthesis of Oxazepine Derivatives (3-5)
This protocol details the reaction of a Schiff base intermediate with various anhydrides to form seven-membered oxazepine rings.[2]
Materials:
-
Schiff base derivative (2) (prepared by reacting Schiff base (1) with 4-hydroxy acetophenone)[2]
-
Phthalic anhydride, Maleic anhydride, or Succinic anhydride
-
Dry benzene
Procedure:
-
In a round-bottom flask, dissolve 0.001 mol of the Schiff base derivative (2) in dry benzene.[2]
-
Add 0.001 mol of the respective anhydride (phthalic, maleic, or succinic).[2]
-
Reflux the mixture for the time specified in Table 1.[2]
-
After cooling, collect the precipitate by filtration.[2]
-
Recrystallize the product from an appropriate solvent.[2]
B. Synthesis of β-Lactam Derivatives
Protocol 3: Synthesis of a β-Lactam Derivative (6)
This protocol describes the cycloaddition reaction to form a four-membered β-lactam ring.[2]
Materials:
-
Schiff base derivative (2)[2]
-
Chloroacetyl chloride
-
Triethylamine
-
1,4-Dioxane
Procedure:
-
Dissolve 0.001 mol of the Schiff base derivative (2) in 1,4-dioxane.[2]
-
Add 0.0009 mol of triethylamine to the solution.[2]
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.[2]
-
After the addition is complete, continue stirring at room temperature for the time indicated in Table 1.[2]
-
Collect the resulting precipitate by filtration.[2]
C. Synthesis of Thiazolidine Derivatives
Protocol 4: Synthesis of a Thiazolidine Derivative (9)
This protocol outlines the formation of a five-membered thiazolidine ring.[2][3]
Materials:
Procedure:
-
Mix 0.001 mol of the Schiff base derivative (2) with 0.003 mol of thioglycolic acid dissolved in 30 mL of 1,4-dioxane.[2][3]
-
Stir the reaction mixture for 24 hours to allow for precipitation.[2][3]
-
Filter the precipitate and recrystallize from ethanol.[2][3]
D. Synthesis of Tetrazole Derivatives
Protocol 5: Synthesis of a Tetrazole Derivative (10)
This protocol describes the formation of a five-membered tetrazole ring using sodium azide.[2][3]
Materials:
Procedure:
-
Dissolve 0.001 mol of the Schiff base derivative (2) in 20 mL of 1,4-dioxane.[2][3]
-
Add a solution of 0.001 mol of sodium azide in 20 mL of 1,4-dioxane.[2][3]
III. Synthesis of Formazan Derivatives
Protocol 6: Synthesis of Chloroacetylated Intermediate (a)
This protocol details the initial chloroacetylation of 2-amino-4-hydroxy-6-methylpyrimidine, a precursor for formazan synthesis.[4]
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine
-
Chloroacetyl chloride
-
Dry benzene
Procedure:
-
Mix equimolar amounts (0.0079 mol) of 2-amino-4-hydroxy-6-methylpyrimidine (1 g) and chloroacetyl chloride (0.6 mL) in 30 mL of dry benzene at room temperature.[4]
-
Stir the mixture for 6 hours, monitoring the reaction progress by TLC.[4]
-
Filter the resulting precipitate.[4]
-
Recrystallize the product from absolute ethyl alcohol to yield a white precipitate.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various heterocyclic derivatives.
| Compound | Heterocyclic Ring | Reagents | Solvent | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Schiff Base | 3-amino acetophenone, Glacial acetic acid | Ethanol | 3 (reflux) | - | - | [2][3] |
| 3 | Oxazepine | Phthalic anhydride | Dry Benzene | 10 (reflux) | - | - | [2] |
| 4 | Oxazepine | Maleic anhydride | Dry Benzene | 12 (reflux) | - | - | [2] |
| 5 | Oxazepine | Succinic anhydride | Dry Benzene | 15 (reflux) | - | - | [2] |
| 6 | β-Lactam | Chloroacetyl chloride, Triethylamine | 1,4-Dioxane | 8 | - | - | [2] |
| 9 | Thiazolidine | Thioglycolic acid, Anhydrous ZnCl₂ | 1,4-Dioxane | 24 (stirring) + 72 (standing) | - | - | [2][3] |
| 10 | Tetrazole | Sodium azide | 1,4-Dioxane | 33 (reflux) | - | - | [2][3] |
| a | Chloroacetylated pyrimidine | Chloroacetyl chloride | Dry Benzene | 6 | 87 | 228-230 | [4] |
Note: Yields and melting points were not available in all cited sources.
Spectroscopic Characterization Data
The synthesized compounds were characterized by various spectroscopic methods. Key data is presented below.
| Compound | FT-IR (cm⁻¹) Highlights | ¹H-NMR (δ, ppm) Highlights | ¹³C-NMR (δ, ppm) Highlights | Reference |
| Formazan (c2) | 3425 (O-H), 3224 (N-H), 1735 (C=O), 1697 (C=N) | 10.3 (s, 1H, OH), 6.6, 6.8 (s, 2H, NH), 3.9 (s, 2H, CH₂), 3.3 (s, 6H, OCH₃), 2.4 (s, 3H, CH₃) | 164 (C=O), 159, 155, 151, 147 (Ar-C), 55.9 (OCH₃), 26, 22.1 (CH₂) | [4] |
| Formazan (c3) | 3425 (O-H), 3276 (N-H), 1797 (C=O), 1604 (C=N) | 10 (s, 2H, OH), 6.4, 6.8 (s, 2H, NH), 3 (s, 2H, CH₂), 2.0 (s, 6H, OCH₃), 1.2 (s, 3H, CH₃) | 163 (C=O), 158, 151, 147 (Ar-C), 37, 28, 26 (CH₂, CH₃) | [4] |
| Formazan (c4) | 3440 (O-H), 3261 (N-H), 1735 (C=O), 1581 (C=N) | 10 (s, 1H, OH), 5.3, 6.5 (s, 2H, NH), 3.9 (s, 2H, CH₂), 3.3 (s, 6H, OCH₃), 2 (s, 3H, CH₃) | - | [4] |
| Formazan (c8) | 3487 (O-H), 3217 (N-H), 1735 (C=O), 1620 (C=N) | 10 (s, 1H, OH), 5.3, 6.6 (s, 3H, NH), 3.7 (s, 2H, CH₂), 3.7 (s, 6H, OCH₃), 2, 3.3, 3.6 (s, 3H, CH₃) | - | [4] |
Experimental Workflow
The general workflow for the synthesis and characterization of heterocyclic derivatives from 2-amino-4-hydroxy-6-methylpyrimidine is depicted below.
References
Application Notes and Protocols for Electrophilic Substitution Reactions of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine, a fundamental heterocyclic scaffold in numerous biologically active compounds, including nucleobases, is characterized by its π-deficient aromatic system. This electron deficiency, caused by the presence of two electronegative nitrogen atoms, renders the pyrimidine ring relatively unreactive towards electrophilic aromatic substitution compared to benzene and other aromatic systems.[1] However, the introduction of substituents at various positions of the pyrimidine ring is crucial for the development of novel therapeutic agents.
Electrophilic attack on the pyrimidine nucleus preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom.[1] Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts type reactions are generally challenging and often necessitate the presence of electron-donating (activating) groups on the pyrimidine ring to proceed efficiently.[2] This document provides detailed application notes and experimental protocols for key electrophilic substitution reactions of pyrimidine derivatives.
General Mechanism of Electrophilic Substitution on Pyrimidine
The electrophilic substitution on the pyrimidine ring proceeds via a carbocation intermediate, analogous to the general mechanism of electrophilic aromatic substitution. The attack of an electrophile (E+) at the C-5 position results in a resonance-stabilized cation, which then loses a proton to restore aromaticity.
Caption: General mechanism of electrophilic substitution at the C-5 position of the pyrimidine ring.
Halogenation
Halogenation, particularly bromination and chlorination, is a common electrophilic substitution reaction performed on pyrimidine derivatives. The reactivity of the pyrimidine ring towards halogenation is significantly enhanced by the presence of activating groups.
Data Presentation: Halogenation of Pyrimidine Derivatives
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 2-Aminopyrimidine | Bromine/HBr/NaNO2 | Water | 0 | 2.5 h | 2-Amino-5-bromopyrimidine | Not specified |
| Pyrimidine Hydrochloride | Bromine (Br₂) | Nitrobenzene | 125-135 | 2-6 h | 5-Bromopyrimidine | Good |
| 2-Hydroxypyrimidine | Bromine (Br₂) | Acetic Acid | Room Temp | Not specified | 5-Bromo-2-hydroxypyrimidine | 85 |
| Uracil | N-Bromosuccinimide (NBS) | DMF | Room Temp | Varies | 5-Bromouracil | Varies |
Experimental Protocols
Protocol 1: Bromination of 2-Aminopyrimidine
This protocol describes the synthesis of 2-amino-5-bromopyrimidine via a diazotization-bromination reaction.
Materials:
-
2-Aminopyrimidine
-
48% Hydrobromic acid
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Ether
-
Solid potassium hydroxide
Procedure:
-
In a suitable flask, dissolve 2-aminopyridine (1.59 moles) in 48% hydrobromic acid (7 moles) and cool the mixture to 10-20°C in an ice-salt bath.
-
While maintaining the temperature at 0°C or lower, add bromine (4.7 moles) dropwise.
-
A solution of sodium nitrite (4 moles) in water is then added dropwise over 2 hours, keeping the temperature at 0°C or lower.[3]
-
After stirring for an additional 30 minutes, a solution of sodium hydroxide (15 moles) in water is added at a rate that keeps the temperature below 25°C.[3]
-
Extract the reaction mixture with four portions of ether.
-
Dry the combined ether extracts over solid potassium hydroxide for 1 hour.
-
Distill the dried extract to obtain 2-bromopyridine.
Caption: Workflow for the bromination of 2-aminopyrimidine.
Nitration
Nitration of the pyrimidine ring is a challenging transformation that typically requires harsh conditions and the presence of strong activating groups. Pyrimidones (hydroxypyrimidines) are common substrates for nitration.
Data Presentation: Nitration of Pyrimidine Derivatives
| Substrate | Nitrating Agent | Solvent/Acid | Temperature (°C) | Product | Yield (%) |
| 2-Substituted 4,6-dihydroxypyrimidines | HNO₃/H₂SO₄ | Sulfuric Acid | Not specified | 5,5-Dinitro derivatives | Not specified |
| 2-Methylpyrimidine-4,6-dione | HNO₃/H₂SO₄ | Sulfuric Acid | -5 to 15 | 5,5-Dinitro-2-(dinitromethylene)pyrimidine-4,6-dione | High |
Experimental Protocol
Protocol 2: Nitration of 2-Methylpyrimidine-4,6-dione
This protocol describes the nitration of 2-methylpyrimidine-4,6-dione, a key step in the synthesis of the energetic material FOX-7.
Materials:
-
2-Methylpyrimidine-4,6-dione (MPD)
-
95% Sulfuric acid
-
99% Nitric acid
Procedure:
-
In a reactor, prepare a mixture of sulfuric acid (700 mL) and MPD (105 g) at an initial temperature of -5°C.
-
Gradually add nitric acid (175 mL) to the reaction mixture.
-
The temperature of the reaction is carefully controlled and may vary during the addition.
-
After the addition is complete, the reaction mixture is typically subjected to hydrolysis to yield the final product.
Sulfonation
Direct sulfonation of the pyrimidine ring is not commonly reported and is expected to be a difficult reaction. The presence of strongly activating groups is likely necessary. For instance, methods for the sulfonation of uracil derivatives have been developed.
Application Notes
Due to the electron-deficient nature of the pyrimidine ring, direct sulfonation with fuming sulfuric acid often requires high temperatures and may lead to low yields or decomposition. The use of milder sulfonating agents and activated pyrimidine substrates, such as those with multiple hydroxyl or amino groups, is recommended. Recent methods have explored the use of sulfonyl hydrazides as a source for sulfenylation of uracils, which can then be oxidized to the corresponding sulfones.[4]
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful with pyrimidine and its simple derivatives. The Lewis acid catalysts required for these reactions tend to coordinate with the lone pair of electrons on the ring nitrogen atoms, leading to further deactivation of the ring towards electrophilic attack.
Application Notes
For Friedel-Crafts type reactions to be viable, the pyrimidine ring must be highly activated with potent electron-donating groups. Alternative strategies, such as the Vilsmeier-Haack reaction for formylation, can be employed for the introduction of acyl groups onto activated pyrimidine systems. The Vilsmeier-Haack reaction utilizes a milder electrophile generated from phosphorus oxychloride and dimethylformamide, which can react with electron-rich pyrimidines.[5][6][7]
Influence of Substituents on Reactivity
The success of electrophilic substitution on the pyrimidine ring is critically dependent on the nature of the substituents already present.
Caption: Influence of activating and deactivating groups on the electrophilic substitution of pyrimidines.
Conclusion
Electrophilic substitution reactions of pyrimidine derivatives are essential for the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science. While the inherent electron-deficient nature of the pyrimidine ring presents a synthetic challenge, the use of appropriate activating groups and tailored reaction conditions allows for the successful introduction of various electrophiles at the C-5 position. The protocols and data presented herein provide a valuable resource for researchers engaged in the chemical modification of the pyrimidine scaffold.
References
Application Notes and Protocols: Synthesis of Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel formazan derivatives commencing from 2-amino-4-hydroxy-6-methyl pyrimidine. The synthesized compounds have potential applications in medicinal chemistry due to the known biological activities of formazan and pyrimidine scaffolds, including antimicrobial and anticancer properties.[1][2][3] This document outlines the multi-step synthetic pathway, provides comprehensive experimental procedures, and tabulates characterization data for the synthesized intermediates and final products.
Introduction
Formazans are a class of organic compounds characterized by the -N=N-C=N-N- functional group and are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer effects.[1][2] Pyrimidine derivatives are also of significant interest in medicinal chemistry, forming the core structure of many therapeutic agents.[3][4][5][6] The synthesis of formazan derivatives incorporating a pyrimidine moiety presents a promising strategy for the development of new bioactive molecules. This protocol details a synthetic route starting with the reaction of 2-amino-4-hydroxy-6-methyl pyrimidine with chloroacetyl chloride, followed by substitution with hydrazine hydrate, formation of a Schiff base, and finally, coupling with various diazonium salts to yield the target formazan derivatives.[1][7]
Overall Synthesis Scheme
The synthesis of formazan derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine is a multi-step process. The general scheme involves the initial formation of an N-substituted pyrimidine derivative, which is then converted to a hydrazone (Schiff base). This intermediate subsequently undergoes a coupling reaction with a diazonium salt to yield the final formazan derivative.
Caption: Overall workflow for the synthesis of formazan derivatives.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade. The starting material, 2-amino-4-hydroxy-6-methyl pyrimidine, is commercially available. Reactions should be monitored by Thin Layer Chromatography (TLC). Characterization of synthesized compounds can be performed using Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and melting point determination.[7]
Step 1: Synthesis of 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound a)
This step involves the acylation of the amino group of the pyrimidine starting material.
Procedure:
-
In a round-bottom flask, suspend 1 gram (0.0079 mol) of 2-amino-4-hydroxy-6-methyl pyrimidine in 30 mL of dry benzene.[7]
-
To this stirred suspension, add 0.6 mL (0.0079 mol) of chloroacetyl chloride dropwise at room temperature.[7]
-
Continue stirring the reaction mixture at room temperature for 6 hours.[7]
-
Monitor the reaction progress using TLC.
-
After completion, filter the resulting precipitate.
-
Recrystallize the crude product from absolute ethyl alcohol to obtain a white precipitate of compound (a).[7]
Step 2: Synthesis of 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound b)
This step involves the nucleophilic substitution of the chlorine atom with hydrazine.
Procedure:
-
In a suitable flask, dissolve compound (a) in a minimal amount of an appropriate solvent.
-
Add an equimolar amount of hydrazine hydrate (0.29 mL, 0.004 mol for 1g of compound a).[7]
-
Stir the reaction mixture at room temperature for 8 hours.[7]
-
Monitor the reaction by TLC.
-
Filter the precipitate formed and recrystallize it from chloroform to yield a white precipitate of compound (b).[7]
Step 3: Synthesis of Schiff Base (Compound c)
This step involves the condensation reaction between the hydrazide and an aromatic aldehyde to form a hydrazone (Schiff base).
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 1 gram (0.005 mol) of compound (b) with 0.83 grams (0.005 mol) of 3,4-dimethoxybenzaldehyde.[7]
-
Add a suitable solvent (e.g., methanol) and reflux the mixture at 74-78°C for 8 hours.[7]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and filter the resulting precipitate.
-
Recrystallize the solid from methanol to obtain a yellow precipitate of the Schiff base (c).[7]
Step 4: Synthesis of Formazan Derivatives (Compounds c1-c8)
This final step involves the coupling of the Schiff base with a diazonium salt.
4.1. Preparation of Diazonium Salt (d)
-
Dissolve 0.003 mol of an aromatic amine in a mixture of 5 mL of concentrated HCl and 8 mL of distilled water.[7]
-
Cool the solution to 0-5°C in an ice bath.
-
To this cooled solution, add a solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C.
4.2. Coupling Reaction
-
Dissolve 0.003 mol of the Schiff base (c) in a mixture of 10 mL of dioxane and 20 mL of ethanol.[7]
-
Cool this solution in an ice bath to 0-5°C.[7]
-
To the cooled Schiff base solution, add the freshly prepared diazonium salt solution (d) dropwise with constant stirring.[7]
-
Continue stirring the reaction mixture in the ice bath for 2 to 3.5 hours.[7]
-
Monitor the reaction using TLC.
-
The resulting colored precipitate is the formazan derivative. Filter the solid, wash with cold water, and dry.
-
Calculate the percentage yield and determine the physical properties.[7]
Caption: Detailed experimental workflow for each synthesis step.
Data Presentation
The following tables summarize the physical and spectral data for the synthesized compounds.
Table 1: Physical Properties of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Rf Value |
| a | C₇H₈ClN₃O₂ | 201.61 | 228-230 | 87 | 0.27 |
| b | C₇H₁₁N₅O₂ | 197.19 | 193-195 | 78.1 | 0.43 |
| c | C₁₆H₁₉N₅O₄ | 345.35 | 208-212 | 90 | 0.35 |
Data extracted from a study on the synthesis of formazan derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine.[7]
Table 2: Spectroscopic Data for Selected Synthesized Compounds
| Compound | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) |
| a | 3386 (O-H), 3278 (N-H), 3070 (Ar-H), 2839 (C-H), 1712 (C=O), 1642 (C=N), 1582 (C=C) | Not provided in the source. |
| c2 | 3425 (O-H), 3332 (Ar-H), 3224 (N-H), 2931 (C-H), 1735 (C=O), 1697 (C=N), 1581 (C=C) | 10.3 (s, 1H, OH), 7.1-7.8 (m, 7H, Ar-H), 6.6, 6.8 (s, 2H, NH), 3.9 (s, 2H, CH₂), 3.3 (s, 6H, OCH₃), 2.4 (s, 3H, CH₃) |
| c7 | 3440 (O-H), 3240 (N-H), 3132 (Ar-H), 2839 (C-H), 1720 (C=O), 1581 (C=N), 1419 (C=C) | 10.9 (s, 1H, OH), 6.8-7.9 (m, 4H, Ar-H), 6.5, 6.7 (s, 2H, NH), 3.7 (s, 2H, CH₂), 3.6 (s, 6H, OCH₃), 1.91, 1.97, 2.1 (s, 9H, CH₃) |
| c8 | 3487 (O-H), 3217 (N-H), 3116 (Ar-H), 2908 (C-H), 1735 (C=O), 1620 (C=N), 1504 (C=C) | 10.0 (s, 1H, OH), 6.8-8.33 (m, 9H, Ar-H), 5.3, 6.6 (s, 3H, NH), 3.7 (s, 2H, CH₂), 3.7 (s, 6H, OCH₃), 2.0, 3.3, 3.6 (s, 3H, CH₃) |
Spectroscopic data for compounds a, c2, c7, and c8 as reported in the literature.[7]
Applications and Future Perspectives
The synthesized formazan derivatives, bearing the biologically active pyrimidine scaffold, are valuable candidates for further investigation in drug discovery programs. Their potential as antimicrobial and anticancer agents warrants evaluation through in vitro and in vivo studies. The MTT assay can be employed to assess the cytotoxic effects of these compounds on various cancer cell lines.[8][9] Furthermore, the synthetic methodology described can be adapted to generate a diverse library of formazan derivatives by utilizing different substituted aromatic aldehydes and aromatic amines for the Schiff base formation and diazonium salt coupling steps, respectively. This could lead to the identification of lead compounds with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer) | Semantic Scholar [semanticscholar.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. scispace.com [scispace.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-6-methylpyrimidine for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is commonly prepared through the condensation of a β-ketoester with an amidine or formamide.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Sodium Ethoxide/Methoxide | Sodium alkoxides are highly sensitive to moisture. Ensure that the reagent is fresh and has been stored under anhydrous conditions. If preparing it in situ, use clean sodium metal and absolute ethanol or methanol.[1] |
| Insufficient Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Monitor the reaction temperature and consider a modest increase if the reaction is sluggish. Optimal temperatures can range from room temperature up to the reflux temperature of the solvent.[1][2][3] | |
| Poor Quality Starting Materials | Impurities in the β-ketoester (e.g., diethyl malonate, dimethyl malonate) or the amidine source (e.g., acetamidine hydrochloride, formamide) can interfere with the reaction. Verify the purity of starting materials using appropriate analytical techniques like NMR or melting point analysis.[1] | |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the base.[1] | |
| Formation of Side Products | Presence of Water | Water can react with the sodium alkoxide, reducing its effective concentration and potentially leading to the formation of dihydroxypyrimidine byproducts. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[1] |
| Incorrect Stoichiometry | The molar ratio of reactants is crucial for maximizing yield. An improper ratio of the β-ketoester to the amidine source or the base can lead to the formation of unwanted side products. | |
| Difficulty in Product Isolation/Purification | Product is Volatile | The product, this compound, may be volatile. Avoid excessive heating during solvent removal under reduced pressure to prevent product loss.[1] |
| Co-eluting Impurities | If using column chromatography for purification, impurities may co-elute with the desired product. Experiment with different solvent systems to achieve better separation. A gradient elution may be necessary.[1] | |
| Emulsion Formation During Extraction | During the workup process, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between a β-ketoester, such as diethyl malonate or dimethyl malonate, and an amidine source like acetamidine hydrochloride or formamide. This reaction is typically carried out in the presence of a strong base like sodium methoxide or sodium ethoxide in an alcoholic solvent.[2][4]
Q2: How can I optimize the reaction conditions to maximize the yield?
A2: Optimization of several parameters is key to achieving high yields. Studies have shown that adjusting the concentration of the base (e.g., sodium methoxide), the reaction time, and the molar ratio of the reactants can significantly improve the yield. For instance, one study achieved a maximum yield of 88.5% by optimizing these parameters.[4]
Q3: What are some typical optimized reaction conditions reported in the literature?
A3: While optimal conditions can vary, some reported high-yield conditions include a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a diethyl malonate to acetamidine hydrochloride molar ratio of 1.4.[4] Another protocol reports an 86% yield with a reaction temperature of 18-25 °C for 4 hours.[2]
Q4: What is the importance of pH adjustment during the workup?
A4: After the reaction is complete, the reaction mixture is typically alkaline. Acidification is a crucial step to protonate the pyrimidine ring and precipitate the this compound product. The pH is often adjusted to 1-2 using an acid like hydrochloric acid.[2]
Q5: Are there any alternative methods to the traditional condensation reaction?
A5: Yes, other methods exist, though they may have drawbacks. For example, a route involving the reaction of a β-ketoester with thiourea followed by desulfurization with Raney nickel can give a high yield, but the use of expensive and difficult-to-handle Raney nickel is a significant industrial disadvantage.[5]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Pyrimidine Synthesis
| Parameter | Optimized Value | Corresponding Yield (%) | Reference |
| Sodium Methoxide Concentration | 18% | 88.5 | [4] |
| Reaction Time | 180 minutes | 88.5 | [4] |
| DEM/Ace·HCl Molar Ratio | 1.4 | 88.5 | [4] |
| Reaction Temperature | 18-25 °C | 86 | [2] |
| Reaction Time | 4 hours | 86 | [2] |
| Reaction Temperature | 70 °C | 82.09 | [3] |
| Reaction Time | 2.5 hours | 82.09 | [3] |
DEM: Diethyl malonate; Ace·HCl: Acetamidine hydrochloride
Experimental Protocols
Protocol 1: High-Yield Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Yield: 86%) [2]
-
In a 500ml three-necked flask equipped with a stirrer, add 150ml of methanol.
-
Under an ice bath, add 18.4g (0.34mol) of sodium methoxide while stirring.
-
After the sodium methoxide has completely dissolved, add 13.2g (0.1mol) of dimethyl malonate and 9.45g (0.1mol) of acetamidine hydrochloride.
-
Remove the ice bath and warm the reaction mixture to 18-25 °C.
-
Allow the reaction to proceed for 4 hours; the solution will become creamy white.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).
-
Dissolve the residue in 50mL of water.
-
Adjust the pH to 1-2 with 4mol/L hydrochloric acid to precipitate a solid.
-
Stir and crystallize the mixture at 0 °C for 4 hours.
-
Collect the white solid by suction filtration.
-
Wash the solid successively with ice-cold water and 0-5 °C ice-cold methanol.
-
Dry the product to obtain 10.8g of 4,6-dihydroxy-2-methylpyrimidine (86% yield).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of the Target Pyrimidine Derivative
Q: I am experiencing a low yield of my pyrimidine derivative after purification. What are the potential causes and how can I improve my recovery?
A: Low recovery is a common challenge and can stem from several factors throughout the purification process. Here are some potential causes and solutions:
-
Incomplete Reaction or Presence of Side-Products: The synthesis reaction may not have gone to completion, or significant side-products may have formed, reducing the overall yield of the desired compound.[1]
-
Product Instability: The target pyrimidine derivative may be unstable under the purification conditions, for example, degrading on silica gel.[1]
-
Solution: Consider using a different stationary phase for chromatography, such as alumina, or employ non-chromatographic purification methods like crystallization or extraction.[1]
-
-
Suboptimal Crystallization Conditions: If using recrystallization, the compound may have significant solubility in the cold solvent, leading to loss of product in the mother liquor.[2]
-
Issues with Extraction: During work-up, the product may not be fully extracted into the organic layer.
-
Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with the organic solvent to maximize recovery.[1]
-
Issue 2: Difficulty in Removing Impurities
Q: I am struggling to separate my desired pyrimidine derivative from impurities, such as starting materials or by-products.
A: The presence of persistent impurities is a frequent hurdle in purification. The approach to remove them depends on the nature of the impurity and its properties relative to your product.
-
Similar Polarity of Product and Impurities: When the desired product and impurities have similar polarities, separation by standard column chromatography can be challenging.[1]
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems to improve separation on TLC before scaling up to column chromatography.[3][5] Sometimes, a less polar solvent system can provide better resolution for polar compounds.[5]
-
Alternative Chromatographic Techniques: Consider preparative HPLC for challenging separations, as it offers higher resolution.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[2][6] Ion-exchange chromatography can be effective for ionizable pyrimidine derivatives.[2]
-
-
-
Residual Reagents or Catalysts: Catalysts or unreacted reagents from the synthesis can co-elute with the product.[1]
-
Solution: Implement thorough work-up procedures, including aqueous washes and extractions, before chromatographic purification to remove these impurities.[1]
-
-
Co-crystallization of Impurities: During crystallization, impurities with similar solubility profiles may co-crystallize with the product.[2]
Issue 3: Problems During Crystallization
Q: My pyrimidine derivative is not crystallizing properly; it either oils out or forms an amorphous solid.
A: The formation of oils or amorphous precipitates instead of crystals is often related to supersaturation, the choice of solvent, and the cooling rate.
-
Rapid Precipitation: A highly supersaturated solution or a large temperature gradient can lead to rapid precipitation.[5]
-
Solution: Ensure the cooling process is slow. Allow the flask to cool gradually to room temperature before placing it in an ice bath.[5] If the problem persists, try a more viscous solvent system or one in which your compound has slightly higher solubility at room temperature.[5] Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.[5]
-
-
Compound Fails to Crystallize: The solution may not be sufficiently supersaturated, or the compound is too soluble in the chosen solvent.[2]
Issue 4: HPLC-Related Problems
Q: I am observing peak tailing or poor retention of my polar pyrimidine derivative in reverse-phase HPLC.
A: These are common issues when analyzing polar compounds via HPLC.
-
Poor Retention in Reverse-Phase HPLC: Highly polar pyrimidine derivatives may have weak interactions with the non-polar stationary phase, leading to poor retention.[2]
-
Solution:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar analytes.[2]
-
Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.[2]
-
Adjust Mobile Phase pH: For acidic or basic pyrimidine derivatives, adjusting the pH to suppress ionization can increase hydrophobicity and retention.[2]
-
Consider HILIC: This technique is often the preferred method for highly polar compounds.[2][6]
-
-
-
Peak Tailing: This can be caused by secondary interactions between basic analytes and residual silanol groups on the silica-based stationary phase.[2]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a purification strategy for a novel pyrimidine derivative?
A1: The first step is to assess the purity of your crude product using analytical techniques like TLC and HPLC.[7] This will give you an idea of the number of components in your mixture and their relative polarities, which will guide your choice of purification method. For solid compounds, attempting recrystallization from a suitable solvent is often a good starting point as it is a cost-effective technique.[3]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal solvent is one in which your pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4] You can screen for suitable solvents by testing the solubility of a small amount of your compound in different solvents, both at room temperature and with heating. Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[3]
Q3: When should I consider using preparative HPLC instead of flash column chromatography?
A3: Preparative HPLC is a high-resolution technique that is particularly useful for obtaining highly pure compounds.[3] You should consider it when:
-
You need to separate compounds with very similar polarities.[1]
-
You require very high purity for your final product, especially in later stages of drug development.[3]
-
You are working with small quantities of material.
Q4: My pyrimidine derivative seems to be unstable. How can I handle it during purification?
A4: Instability can be a significant challenge.[1][8] If you suspect your compound is unstable on silica gel, try using a different stationary phase like neutral alumina.[1] Minimize the time the compound is on the column. For temperature-sensitive compounds, perform chromatography and solvent evaporation at lower temperatures. If the compound is sensitive to air or light, conduct the purification under an inert atmosphere and protect it from light.
Q5: What are some common impurities I might encounter in my pyrimidine synthesis?
A5: Common impurities include unreacted starting materials, reagents used in the reaction (e.g., residual chlorinating agents), and side-products arising from incomplete or alternative reaction pathways.[1][5] The specific impurities will depend on the synthetic route employed.[5]
Data Presentation
The following table summarizes illustrative data for the purification of pyrimidine derivatives using different techniques. Note that actual yields and purity will vary depending on the specific compound and experimental conditions.
| Purification Method | Target Compound | Starting Purity | Final Purity | Yield (%) | Reference Conditions |
| Flash Chromatography | Substituted Pyrimidine | Crude Mixture | >95% | 60-90 | Silica gel, Hexane/Ethyl Acetate gradient[3] |
| Recrystallization | Solid Pyrimidine Derivative | ~80% | >98% | 50-85 | Single solvent (e.g., Ethanol) or two-solvent system[3][4] |
| Preparative HPLC | Polar Pyrimidine Derivative | ~90% | >99% | 40-70 | C18 column, Water/Acetonitrile gradient[3] |
| HILIC | Highly Polar Pyrimidine | Crude Mixture | >97% | 55-80 | Amide column, Acetonitrile/Ammonium formate buffer[2][6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine compound and good separation from impurities.[3] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the selected hot solvent to form a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[3]
Protocol 3: Two-Solvent Recrystallization
-
Solvent System Selection: Select a solvent pair consisting of a "good" solvent in which the pyrimidine is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[3]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[3]
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[3]
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[3]
-
Crystallization and Collection: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Mandatory Visualization
Caption: General experimental workflow for the purification of pyrimidine derivatives.
Caption: Troubleshooting flowchart for the crystallization of pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Hydroxy-6-methylpyrimidine
Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides & FAQs
This section provides answers to common questions and detailed guides to address specific issues that may arise during the synthesis of this compound, primarily focusing on the Pinner synthesis reaction between ethyl acetoacetate and acetamidine.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Presence of Water: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the acetamidine reactant and intermediates.[1][2]
-
Suboptimal Reaction Temperature: Incorrect temperature control can either slow down the reaction or promote the formation of side products.[1]
-
Impure Reactants: The purity of both ethyl acetoacetate and acetamidine hydrochloride is crucial for a successful reaction.
-
Inefficient Base: The choice and amount of base are critical for the cyclization step. An inappropriate base can lead to incomplete reaction or side product formation.[1]
Q2: I am observing a significant amount of a sticky, yellowish byproduct in my reaction mixture. What could this be?
A2: A common side reaction is the self-condensation of ethyl acetoacetate, particularly under basic conditions. This can lead to the formation of various byproducts, including dehydroacetic acid and other oligomeric species, which often present as a yellowish, resinous material.[3][4][5][6]
Q3: My final product seems to contain unreacted starting materials. How can I improve the conversion rate?
A3: Incomplete conversion can be addressed by:
-
Extending Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Optimizing Stoichiometry: Ensure the correct molar ratios of reactants and base are used.
-
Effective Mixing: Proper agitation is necessary to ensure a homogeneous reaction mixture.
Q4: How can I minimize the formation of side products?
A4: To minimize side product formation, consider the following:
-
Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][2]
-
Controlled Temperature: Maintain the optimal reaction temperature throughout the synthesis.
-
Slow Addition of Base: Add the base dropwise to control the reaction rate and temperature.
-
Purification of Reactants: Use freshly distilled ethyl acetoacetate and ensure the acetamidine hydrochloride is dry and of high purity.
Troubleshooting Guide: Common Side Products and Their Mitigation
This guide provides a more in-depth look at the common side products in this compound synthesis and strategies to minimize their formation.
Side Product 1: Products from Hydrolysis of Acetamidine
-
Identification: The primary hydrolysis products of acetamidine are acetic acid and ammonia (or ammonium salts in acidic conditions).[7][8] Their presence can be inferred from a change in the reaction pH and can lead to the formation of various ammonium salts as solid impurities.
-
Cause: Presence of water in the reaction mixture. Acetamidine hydrochloride is hygroscopic and can absorb moisture from the air.[7][8]
-
Mitigation Strategies:
-
Use freshly opened or properly stored acetamidine hydrochloride.
-
Dry the acetamidine hydrochloride in a vacuum oven before use if necessary.
-
Use anhydrous solvents and dry all glassware meticulously.
-
Conduct the reaction under an inert atmosphere.
-
Side Product 2: Products from Self-Condensation of Ethyl Acetoacetate
-
Identification: The self-condensation of ethyl acetoacetate (a Claisen condensation) can produce a variety of byproducts. A common one is dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one).[4][5][6] These products are often colored and can complicate the purification of the desired pyrimidine.
-
Cause: This side reaction is promoted by the base used in the main reaction.
-
Mitigation Strategies:
-
Controlled Temperature: Maintain a lower reaction temperature to favor the desired pyrimidine formation over the self-condensation reaction.
-
Slow Base Addition: Add the base slowly and in a controlled manner to avoid localized high concentrations of base.
-
Stoichiometry Control: Use the optimal stoichiometry of the base.
-
Side Product 3: Incomplete Cyclization Products
-
Identification: Intermediates from the reaction of ethyl acetoacetate and acetamidine that have not fully cyclized can remain in the reaction mixture. These are often open-chain amidine derivatives.
-
Cause:
-
Insufficient reaction time or temperature.
-
Steric hindrance from bulky substituents (less of a concern for this compound).
-
A weak or insufficient amount of base.[1]
-
-
Mitigation Strategies:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC and adjust the reaction time and temperature as needed to drive the cyclization to completion.
-
Optimize Base: Experiment with different bases or adjust the amount of base to find the optimal conditions for cyclization.
-
Quantitative Data Summary
While specific quantitative data for side product formation in every synthesis of this compound is not extensively published, the following table summarizes the general effect of reaction conditions on product distribution based on established chemical principles.
| Parameter | Condition | Expected Impact on this compound Yield | Expected Impact on Side Product Formation |
| Water Content | High | Decreased | Increased (Acetamidine Hydrolysis) |
| Low (Anhydrous) | Increased | Decreased | |
| Temperature | Too Low | Decreased (Slow reaction) | - |
| Optimal | Maximized | Minimized | |
| Too High | Decreased (Decomposition/Side reactions) | Increased (Self-condensation of Ethyl Acetoacetate) | |
| Base Concentration | Too Low | Decreased (Incomplete cyclization) | - |
| Optimal | Maximized | Minimized | |
| Too High | Decreased | Increased (Self-condensation of Ethyl Acetoacetate) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol provides a general methodology. Optimization may be required for specific laboratory conditions and scales.
Materials:
-
Ethyl acetoacetate (freshly distilled)
-
Acetamidine hydrochloride (dried)
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve acetamidine hydrochloride in anhydrous ethanol.
-
Addition of Reactants: To this solution, add ethyl acetoacetate.
-
Base Addition: Slowly add a solution of sodium ethoxide in anhydrous ethanol dropwise to the stirred reaction mixture at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~5-6 with hydrochloric acid to precipitate the crude product.
-
-
Purification:
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Caption: Main and common side reactions in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dehydroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrimidine Product
Q: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I am getting a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
A: Low yields in the Biginelli reaction are a common issue, often stemming from suboptimal reaction conditions.[1] Here are several factors to consider for optimization:
-
Catalyst Choice and Activity: The reaction is typically acid-catalyzed. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts.[2] Ensure your catalyst is active; if it's reusable, it may require regeneration.[2]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion.[2] However, excessively high temperatures can favor the formation of side products.[2]
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. While ethanol is commonly used, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields.[2][3] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2]
-
Reaction Time: Reaction times can vary from a few hours to overnight.[2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[2] Ensure all starting materials are of high purity.[2]
-
Reactant Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent. Carefully calculate and measure the amounts of all reactants.
Issue 2: Presence of Unexpected Side-Products
Q: My reaction mixture shows significant side product formation. How can I minimize these impurities?
A: The formation of side-products complicates purification and reduces the overall yield. Here are some strategies to improve selectivity:
-
Hantzsch Dihydropyridine Formation: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2] To minimize this:
-
Incomplete Cyclization: If you observe intermediates, it may be due to incomplete cyclization.[2]
-
Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[2] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this.
Issue 3: Difficulties in Product Purification
Q: I'm having trouble purifying my pyrimidine derivative. What are the best methods?
A: Purification of pyrimidine derivatives, especially polar ones, can be challenging.[4] The most common techniques are recrystallization and column chromatography.[5]
-
Recrystallization:
-
Solvent choice: Common solvents for pyrimidine derivatives include ethanol, acetone, 1,4-dioxane, and mixtures like ethyl acetate/hexane.[5] For polar derivatives, finding a suitable single solvent can be difficult. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) is often effective.[4]
-
Slow cooling: To obtain well-formed crystals and avoid precipitating an oil or amorphous solid, allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Colored impurities: If your crystals are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]
-
-
Column Chromatography:
-
Stationary phase: Silica gel is the most common stationary phase.[5]
-
Mobile phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.
-
Tailing: Due to the basic nature of the pyrimidine ring, tailing can be an issue on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help to mitigate this.[6]
-
For highly polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method as it uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis?
A1: The most critical parameters are catalyst choice and concentration, reaction temperature, and the purity of the starting materials. These factors have the most significant impact on reaction yield and purity.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most pyrimidine synthesis reactions.[2] It allows you to visualize the consumption of starting materials and the formation of the product over time.
Q3: What should I do if my compound is an oil and won't crystallize?
A3: If your product is an oil, it may be impure. Attempting purification by column chromatography is a good next step. If the purified product is still an oil, it may be its natural state at room temperature.
Q4: Are there "greener" methods for pyrimidine synthesis?
A4: Yes, many modern protocols focus on green chemistry principles. This includes using solvent-free reaction conditions, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis.[3][7][8]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Biginelli Reaction
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | WSi/A15 | 0.05 g/mmol | Solvent-free | 92 | 1.5 | 95 | [3] |
| 2 | ZrCl₄ | - | Solvent-free | - | - | - | [1] |
| 3 | MFI27_6 Zeolite | 0.25 g | Solvent-free (Ball Mill) | Ambient | 0.33 | 91 | [7] |
| 4 | - (No Catalyst) | - | Solvent-free | 92 | 24 | 20 | [3] |
| 5 | HCl | Catalytic | Ethanol | Reflux | - | Low | [9] |
| 6 | Polyphosphate Ester (PPE) | - | THF | Reflux | - | High (Improved by 20-50%) | [9] |
| 7 | Silicotungstic Acid/Amberlyst-15 | 0.05 g/mmol | Solvent-free | - | - | High | [3] |
| 8 | pH 5 (acidic condition) | - | - | 80 | 1 | 79-92 | [10] |
Table 2: Comparison of Purification Techniques for Pyrimidine Derivatives
| Technique | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, can yield very pure crystalline products, scalable. | Not suitable for all compounds (oils, amorphous solids), can have low recovery, finding a suitable solvent can be time-consuming. | Purifying solid products from solid impurities with different solubility profiles.[5] |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Highly versatile, can separate complex mixtures, applicable to both solids and oils. | More time-consuming and expensive than recrystallization, uses larger volumes of solvent. | Separating compounds with similar polarities, purifying oils, and when recrystallization fails.[5][6] |
| HILIC | Partitioning of polar analytes from a high concentration of a less polar organic mobile phase into a hydrophilic stationary phase. | Excellent for retaining and separating very polar compounds.[4] | Requires specialized columns and careful mobile phase preparation. | Purifying highly polar pyrimidine derivatives that show poor retention in reverse-phase chromatography.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., WSi/A15, 0.05 g)[3]
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst.
-
If performing a solvent-free reaction, proceed to the next step. If using a solvent, add the appropriate solvent (e.g., ethanol).
-
Stir the mixture at the optimized temperature (e.g., 92°C for solvent-free with WSi/A15) for the required time (e.g., 1.5 hours).[3]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid product and wash it with a small amount of cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.
Mandatory Visualization
Caption: A general experimental workflow for pyrimidine synthesis.
Caption: The de novo pyrimidine biosynthesis pathway.[11][12]
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. microbenotes.com [microbenotes.com]
- 12. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common and unexpected challenges encountered during pyrimidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues, focusing on the widely used Biginelli and Pinner reactions.
General Troubleshooting Workflow
Before delving into specific reaction issues, the following workflow provides a logical approach to diagnosing and resolving unexpected side reactions.
Caption: General troubleshooting workflow for pyrimidine synthesis.
Biginelli Reaction: Troubleshooting Guides & FAQs
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. While efficient, it can be prone to several side reactions.
Frequently Asked Questions (FAQs):
Q1: My Biginelli reaction has a low yield and the TLC shows multiple spots. What are the common causes?
A1: Low yields in the Biginelli reaction are frequently due to suboptimal reaction conditions or reactant purity. Key factors to consider are:
-
Catalyst: The choice and concentration of the catalyst are critical. While strong Brønsted acids like HCl are traditional, they can promote side reactions. Lewis acids such as FeCl₃ or ZnCl₂ can be milder and more effective alternatives.
-
Reaction Conditions: Temperature and reaction time significantly impact the outcome. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration and prevent product degradation.
-
Solvent: Solvent polarity can influence reaction rates and yields. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions may improve results.
-
Reactant Purity: Impurities in the starting materials can lead to unwanted side reactions.
Q2: I've isolated a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A2: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at elevated temperatures), competing with the desired Biginelli pathway.
Troubleshooting Steps:
-
Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly decrease DHP formation.
-
Catalyst Selection: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.
-
Order of Addition: Adding the urea last can sometimes minimize its decomposition to ammonia.
Q3: My crude product is difficult to purify due to a byproduct with similar polarity to my desired dihydropyrimidinone. What could it be?
A3: You are likely dealing with a Knoevenagel condensation product, formed between the aldehyde and the β-ketoester, or an aldol condensation product from the self-condensation of the aldehyde or β-ketoester. Another possibility is the presence of unreacted open-chain ureide intermediates.
Common Side Reactions in Biginelli Synthesis
Caption: Competing reaction pathways in the Biginelli synthesis.
Optimization of Biginelli Reaction Conditions
The following table summarizes the effect of various parameters on the yield of a model Biginelli reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (20) | Ethanol | Reflux | 5 | 75 |
| 2 | FeCl₃ (10) | Acetonitrile | 80 | 3 | 88 |
| 3 | Yb(OTf)₃ (5) | Acetonitrile | 120 (Microwave) | 0.33 | 95 |
| 4 | CMPI (100) | Solvent-free | 85 | 1 | 90 |
| 5 | None | Ethanol | Reflux | 12 | <10 |
Data is representative and compiled from various sources for illustrative purposes.
Pinner Reaction: Troubleshooting Guides & FAQs
The Pinner pyrimidine synthesis involves the condensation of an amidine with a β-dicarbonyl compound. This method is sensitive to reaction conditions, and side reactions can significantly impact the yield and purity of the desired pyrimidine.
Frequently Asked Questions (FAQs):
Q1: My Pinner synthesis is yielding a complex mixture of products. What are the likely side reactions?
A1: Several side reactions can occur in the Pinner synthesis:
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation.
-
Incomplete Cyclization: The initial condensation product may not fully cyclize, leading to open-chain intermediates in the final mixture.
-
Hydrolysis: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.
Q2: How critical are anhydrous conditions for the Pinner synthesis?
A2: Strictly anhydrous conditions are crucial for the success of the Pinner synthesis. The presence of water can lead to the hydrolysis of the amidine starting material and key reaction intermediates.
Troubleshooting Steps:
-
Dry Glassware and Solvents: Thoroughly dry all glassware in an oven and use anhydrous solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
Fresh Reagents: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.
Key Parameters for a Successful Pinner Synthesis
Caption: Critical parameters for a successful Pinner synthesis.
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction to Minimize Byproduct Formation
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 5 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
To a microwave-safe reaction vial, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.05 mmol).
-
Add acetonitrile (5 mL) and seal the vial.
-
Place the vial in a microwave reactor and heat to 120°C for 20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure DHPM.
Protocol 2: Pinner Synthesis of a Trisubstituted Pyrimidine under Anhydrous Conditions
This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.
Materials:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong base): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
In a flame-dried round-bottom flask, dissolve the amidine hydrochloride and the β-diketone in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Purification Strategies for Pyrimidine Derivatives
The choice of purification method is critical for obtaining high-purity pyrimidine compounds.
| Purification Method | Principle | Best For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Removing minor impurities from solid products. |
| Flash Column Chromatography | Separation based on differential polarity of compounds on a stationary phase. | Separating complex mixtures with components of different polarities. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | Final purification of drug candidates and challenging separations. |
| Solid-Phase Extraction (SPE) | Partitioning of the compound and impurities between a solid and liquid phase. | Sample cleanup and removal of highly polar or non-polar impurities. |
| Activated Carbon Treatment | Adsorption of colored impurities onto the surface of activated carbon. | Removing persistent colored impurities. |
Technical Support Center: Degradation Pathways of Pyrimidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent Results or Loss of Compound Activity
Question: My pyrimidine compound shows variable activity in assays performed on different days, and its potency seems to decrease over time. What could be the cause?
Answer: A primary suspect for this issue is the instability of your pyrimidine compound, especially when dissolved in dimethyl sulfoxide (DMSO). Certain pyrimidine derivatives, such as 5-aminopyrimidines, are known to undergo oxidation and condensation reactions in DMSO, leading to the formation of colored degradation products and a loss of the parent compound's activity.[1] The presence of water in DMSO can also contribute to compound degradation.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of your pyrimidine compound in DMSO immediately before use.[1]
-
Minimize Storage Time: If storage is unavoidable, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. Store at -80°C for long-term storage.[1]
-
Use High-Quality DMSO: Utilize anhydrous, high-purity DMSO to prepare your stock solutions.
-
Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Solvents: If instability in DMSO is confirmed, explore other solvents. However, be aware that solvent choice can influence the compound's activity.
Issue 2: Compound Precipitation in Aqueous Buffers
Question: My pyrimidine-based compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?
Answer: This is a common issue known as "solvent shock." Many organic compounds, including pyrimidine derivatives, have poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.
-
Modify Dilution Method: Instead of adding the buffer to your DMSO stock, try adding the small volume of your DMSO stock dropwise to the full volume of the gently vortexing aqueous buffer. This "reverse dilution" method can prevent localized high concentrations that lead to precipitation.[2]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), to your assay buffer can help to keep the compound in solution.
-
pH Adjustment: The solubility of many pyrimidine compounds is pH-dependent. For weakly basic pyrimidines, lowering the pH of the buffer can increase solubility by forming a more soluble salt. Conversely, for acidic pyrimidines, increasing the pH may improve solubility.[3]
-
Co-solvents: While aiming to keep the final DMSO concentration low (typically <1%), in some cases, a slightly higher percentage (e.g., up to 5%) may be necessary to maintain solubility. Always run appropriate vehicle controls to account for any effects of the co-solvent on your assay.
Issue 3: High Background or Interfering Signals in Assays
Question: I am observing a high background signal in my fluorescence-based assay when screening pyrimidine compounds. What is the cause and how can I fix it?
Answer: This can be due to the intrinsic fluorescence of the pyrimidine compound itself or its degradation products. Some pyrimidine analogs can absorb light at the excitation wavelength of your assay and emit fluorescence, leading to a high background signal.
Troubleshooting Steps:
-
Run a Compound-Only Control: To determine if your compound is intrinsically fluorescent, run a control experiment with the pyrimidine compound in the assay buffer without any biological components.[1]
-
Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the fluorescence contribution from your compound while maximizing the signal from your assay probe.
-
Switch Assay Readout: If intrinsic fluorescence is a persistent problem, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance-based assays.[1]
-
Protect from Light: Some pyrimidine compounds can undergo photodegradation, especially under UV light, forming fluorescent degradation products. Protect your compounds and assay plates from light as much as possible.[4]
Issue 4: Unexpected Peaks in HPLC/LC-MS Analysis
Question: I am analyzing the degradation of my pyrimidine compound by HPLC and see unexpected peaks in my chromatograms, even in my blank runs. What are these "ghost peaks" and how can I get rid of them?
Answer: These are often referred to as "ghost peaks" or "artifact peaks" and can originate from several sources, including contaminated solvents, system carryover from previous injections, or leachables from plasticware.[5][6]
Troubleshooting Steps:
-
Solvent and Reagent Purity: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Water is a common source of contamination, so use high-quality water.[6]
-
System Cleaning: Implement a rigorous column washing protocol between runs, especially when running gradient elution. If you suspect carryover, inject a series of blank solvents to flush the system.
-
Sample Preparation: Use clean glassware and high-quality vials and caps. Avoid leaving samples in the autosampler for extended periods.
-
Identify the Source: To pinpoint the origin of the ghost peak, run a series of blank injections in a systematic way:
-
Inject your mobile phase directly.
-
Run a gradient with no injection.
-
Inject a blank solvent (e.g., the one used to dissolve your sample).
-
-
Consider a Ghost Peak Trap Column: For persistent issues with mobile phase contamination, a ghost peak trap column can be installed before the injector.[6]
Quantitative Data on Pyrimidine Degradation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the key enzymes involved in the reductive degradation pathway of pyrimidines.
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil | Human Liver | 5.3 | 1.2 | [7](--INVALID-LINK--) |
| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | Pig Liver | 1-2 | - | [8](--INVALID-LINK--) |
| Dihydropyrimidinase (DHP) | Dihydrouracil | Rice | - | - | [9](--INVALID-LINK--) |
| β-Ureidopropionase | N-Carbamoyl-β-alanine | Human | - | - | [10](--INVALID-LINK--) |
Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.
Stability of Pyrimidine Compounds
The stability of pyrimidine-based compounds is influenced by factors such as pH, temperature, and solvent.
| Compound | Condition | Half-life (t1/2) | Reference |
| 5-Fluorouracil | pH 5, 37°C | - | [4](--INVALID-LINK--) |
| 5-Fluorouracil | pH 7.4, 37°C | Stable | [4](--INVALID-LINK--) |
| 5-Fluorouracil | pH 8, 37°C | Stable | [4](--INVALID-LINK--) |
| [2–13C]Uracil | Oral administration in humans | 0.2–0.3 h | [11](--INVALID-LINK--) |
| [2–13C]5,6-Dihydrouracil | Oral administration in humans | 0.9–1.4 h | [11](--INVALID-LINK--) |
| Cytosine Hydrate | pH 7.4, 37°C | - | [12](--INVALID-LINK--) |
| Cytosine Hydrate | pH 5.4, 37°C | - | [12](--INVALID-LINK--) |
Note: "-" indicates that the specific value was not provided in the cited source, but the study investigated the stability under these conditions.
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of Pyrimidine Metabolites in Urine
This protocol is adapted from a method for the rapid screening of inborn errors of pyrimidine metabolism.[13]
1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates. c. Take 50 µL of the supernatant and add 50 µL of an internal standard solution (containing stable-isotope labeled pyrimidine metabolites). d. Add 400 µL of acetonitrile to precipitate proteins. e. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes. f. Transfer the supernatant to an autosampler vial for analysis.
2. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient:
- 0-2 min: 2% B
- 2-10 min: Linear gradient to 98% B
- 10-12 min: Hold at 98% B
- 12-12.1 min: Return to 2% B
- 12.1-15 min: Re-equilibration at 2% B
- Flow Rate: 0.25 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40°C.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each pyrimidine metabolite and internal standard need to be optimized on your instrument.
4. Data Analysis:
- Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a blank urine matrix.
Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
This protocol describes a non-radiochemical method for determining DPD activity in peripheral blood mononuclear cells (PBMCs).
1. PBMC Isolation and Lysate Preparation: a. Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). b. Wash the cells with phosphate-buffered saline (PBS). c. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT) and lyse the cells by sonication on ice. d. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Enzymatic Reaction: a. Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.4)
- 2.5 mM MgCl2
- 1 mM DTT
- 250 µM NADPH
- 50 µM Uracil (or another pyrimidine substrate) b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding 50-100 µg of the cytosolic protein extract. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. f. Centrifuge to precipitate proteins and analyze the supernatant by HPLC or LC-MS/MS to quantify the product (dihydrouracil).
3. Data Analysis:
- Calculate the DPD activity as nmol of dihydrouracil formed per minute per mg of protein.
Signaling Pathways and Experimental Workflows
Reductive Degradation Pathway of Uracil and Thymine
The primary route for pyrimidine catabolism in many organisms is the reductive pathway. This three-step enzymatic process breaks down uracil and thymine into smaller, excretable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 7. Fluorescence quantum yield determination of pyrimidine (6-4) pyrimidone photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
"how to avoid polymerization in aldehyde condensation reactions"
Welcome to the technical support center for aldehyde condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing unwanted polymerization and other side reactions.
Troubleshooting Guide
This section addresses common problems encountered during aldehyde condensation reactions in a question-and-answer format.
Q1: My reaction is producing a complex mixture of products instead of the desired aldol adduct. What is happening and how can I improve selectivity?
A1: A complex product mixture in a crossed aldol condensation often arises from competing self-condensation reactions of both carbonyl partners, as well as potential polymerization.[1][2] To enhance selectivity for the desired crossed product, consider the following strategies:
-
Utilize a Non-Enolizable Aldehyde: One of the most effective strategies is to use one carbonyl partner that cannot form an enolate because it lacks α-hydrogens (e.g., benzaldehyde or formaldehyde). This eliminates the possibility of self-condensation for that reactant.[3][4]
-
Slow Addition of the Enolizable Component: Slowly add the enolizable aldehyde or ketone to a mixture of the non-enolizable carbonyl compound and the base.[3][5] This technique keeps the concentration of the enolizable partner low, minimizing its self-condensation.
-
Employ Pre-formed Enolates (Kinetic Control): For reactions involving two enolizable carbonyls, a directed aldol reaction using a pre-formed lithium enolate can provide excellent control. This is typically achieved by treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before the slow addition of the aldehyde.[6][7]
Q2: I am observing the formation of a polymeric or tar-like substance in my reaction vessel. How can I prevent this polymerization?
A2: Polymerization is a common side reaction, especially with aldehydes, and can be promoted by both acidic and basic conditions.[1] Here are several approaches to mitigate this issue:
-
Temperature Control: Higher temperatures often favor dehydration of the initial aldol adduct to form an α,β-unsaturated carbonyl compound, which can then participate in further Michael additions and polymerization.[2][8] Running the reaction at lower temperatures (e.g., 0-5 °C) can help to isolate the initial aldol addition product and prevent subsequent reactions.[2][9]
-
Concentration Adjustment: High concentrations of reactants can increase the rate of intermolecular reactions, leading to polymerization.[8] Conversely, conducting the reaction under high dilution with an inert solvent can limit the frequency of molecular encounters and reduce polymerization.[9]
-
Choice of Catalyst: The strength and type of catalyst are crucial.
-
Base Catalysis: Using a very strong base can lead to a high concentration of the enolate, which might favor polymerization. A moderately strong base is often preferred.[5][10] However, for directed aldol reactions, a strong base like LDA is used under specific conditions to ensure complete enolate formation before the electrophile is added.[7]
-
Acid Catalysis: Strong acid catalysts can also promote polymerization.[11] Using a milder acid or a heterogeneous catalyst might offer better control.
-
-
Use of Protecting Groups: If one of the carbonyl groups is particularly prone to side reactions, it can be temporarily protected as an acetal.[12][13][14][15] Acetals are stable under the basic conditions typically used for aldol reactions and can be easily removed after the desired reaction has occurred.[13][14]
Q3: My reaction yield is low, and I suspect the equilibrium is unfavorable. How can I drive the reaction to completion?
A3: Aldol addition reactions are often reversible, and the equilibrium may not favor the product, especially with ketones.[2][7] To shift the equilibrium towards the product, you can:
-
Promote Dehydration: In many cases, the subsequent dehydration of the aldol adduct to an α,β-unsaturated carbonyl compound is irreversible and will drive the overall reaction forward.[1][16] This can often be achieved by heating the reaction mixture.[1][2]
-
Use a Soxhlet Extractor: For self-condensation of ketones where the equilibrium is particularly unfavorable, a Soxhlet extractor can be used to continuously remove the product from the reaction mixture, thereby driving the equilibrium to the right.[2]
Frequently Asked Questions (FAQs)
Q: What is the difference between an aldol addition and an aldol condensation?
A: An aldol addition is the initial reaction between an enolate and a carbonyl compound to form a β-hydroxy aldehyde or ketone.[3][7] An aldol condensation includes the subsequent dehydration of this aldol adduct to yield an α,β-unsaturated carbonyl compound.[2][3] The term "aldol condensation" is sometimes used to refer to the entire two-step process.
Q: Can I perform an aldol condensation without a solvent?
A: Yes, solvent-free aldol condensations are possible and are considered a green chemistry approach as they reduce waste.[1] This method is particularly effective in certain crossed-aldol reactions.
Q: How can I monitor the progress of my aldol condensation reaction?
A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot over time.[1]
Q: I am working with an aldehyde that has no α-hydrogens. Can it still undergo side reactions?
A: Yes. Aldehydes without α-hydrogens cannot form an enolate and thus cannot be the nucleophilic partner in an aldol reaction. However, in the presence of a strong base, they can undergo the Cannizzaro reaction, a disproportionation reaction that produces an alcohol and a carboxylic acid.[1]
Data Presentation
Table 1: Influence of Temperature on Aldol Reaction Outcome
| Temperature | Predominant Product | Potential Side Reactions | Reference |
| Low (e.g., 0-5 °C) | Aldol Addition Product (β-hydroxy carbonyl) | Retro-aldol reaction | [2] |
| High (e.g., >50 °C) | Aldol Condensation Product (α,β-unsaturated carbonyl) | Polymerization, Michael additions | [2][17][18] |
Table 2: Comparison of Catalysts for Aldol Condensation
| Catalyst Type | Example | Advantages | Disadvantages | Reference |
| Homogeneous Base | NaOH, KOH | High conversion and yield | Difficult to separate from product | [19][20] |
| Homogeneous Acid | H₂SO₄, HCl | Effective for some substrates | Can cause polymerization, low yield | [11][19][20] |
| Organocatalyst | L-Proline | Low cost, low toxicity, asymmetric induction | May require higher catalyst loading | [21] |
| Heterogeneous Base | Basic Resins | Easy to separate from product, good activity at low temp. | [11][19][20] | |
| Heterogeneous Acid | -SO₃H functionalized catalysts | Easy to separate, can favor specific isomers | Can promote side reactions at high temp. | [22] |
Experimental Protocols
Protocol 1: Directed Aldol Addition Using a Pre-formed Lithium Enolate (Kinetic Control)
This protocol is for a crossed aldol reaction between a ketone and an aldehyde, designed to minimize self-condensation of the ketone.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solvent.
-
Ketone Addition: Add the ketone dropwise to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Aldehyde Addition: Slowly add the aldehyde to the enolate solution at -78 °C. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Crossed Aldol Condensation with a Non-Enolizable Aldehyde
This protocol describes a Claisen-Schmidt condensation between an aromatic aldehyde (non-enolizable) and a ketone.
-
Reactant Mixture: In a round-bottom flask, dissolve the aromatic aldehyde and the ketone in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or by the formation of a precipitate.
-
Isolation: If a solid product precipitates, isolate it by suction filtration and wash with cold water to remove excess base.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified α,β-unsaturated ketone.[1]
Visualizations
Caption: Troubleshooting workflow for common issues in aldehyde condensation reactions.
Caption: Decision logic for selecting a control strategy based on the reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. adichemistry.com [adichemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 9. quora.com [quora.com]
- 10. termoformat.md [termoformat.md]
- 11. researchgate.net [researchgate.net]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 15. youtube.com [youtube.com]
- 16. Aldol Condensation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. CONTROLLING SELECTIVITIES IN HETEROGENEOUSLY CATALYZED ALDOL REACTIONS [scholarworks.umass.edu]
Technical Support Center: The Effect of Solvent Polarity on Pyrimidine Reaction Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the effect of solvent polarity on the yield of pyrimidine reactions, with a focus on the Biginelli and Hantzsch syntheses.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Biginelli Reaction
-
Problem: You are experiencing a low yield of your desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) in a Biginelli reaction.
-
Possible Causes & Solutions:
-
Suboptimal Solvent Polarity: The polarity of the solvent significantly impacts the reaction rate and equilibrium.[1] Polar solvents generally favor the reaction by stabilizing polar intermediates and transition states.[2]
-
Recommendation: If you are using a non-polar solvent, consider switching to a more polar one. Ethanol is a common and effective solvent for the Biginelli reaction.[3] For certain substrates, acetonitrile can also be a good choice.[4] In some cases, solvent-free conditions or the use of deep eutectic solvents (DESs) have been shown to enhance yields.[5]
-
-
Poor Solubility of Reactants: One or more of your starting materials (aldehyde, β-ketoester, or urea/thiourea) may have poor solubility in the chosen solvent, leading to a low effective concentration.
-
Recommendation: Experiment with a solvent system that ensures all reactants are well-dissolved at the reaction temperature. A mixture of solvents can sometimes be beneficial.
-
-
Inadequate Reaction Temperature: The reaction may require heating to proceed at an optimal rate.
-
Recommendation: While some Biginelli reactions can proceed at room temperature, many require refluxing.[1] Monitor your reaction at different temperatures using Thin Layer Chromatography (TLC) to find the optimal condition. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[5]
-
-
Catalyst Inefficiency: The choice and concentration of the catalyst are crucial.
-
Recommendation: While classic methods use strong Brønsted acids like HCl, Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective and lead to fewer side reactions.[1] Ensure your catalyst is active and used at an optimal loading.
-
-
Issue 2: Significant Byproduct Formation in Pyrimidine Synthesis
-
Problem: Your reaction is producing a significant amount of an unexpected byproduct, complicating purification and reducing the yield of the desired pyrimidine.
-
Possible Causes & Solutions:
-
Hantzsch-type Dihydropyridine Formation (in Biginelli Reaction): A common yellow, fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3]
-
Recommendation:
-
Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.[3]
-
Solvent Choice: The solvent can influence the relative rates of the Biginelli and Hantzsch pathways. Experiment with different solvents to find one that selectively favors the Biginelli reaction.
-
-
-
Formation of Insoluble Intermediates or Byproducts: An intermediate or byproduct may be insoluble in your chosen solvent, causing it to precipitate out of the reaction mixture.
-
Recommendation: Try a different solvent with a higher solubilizing capacity for all components and potential intermediates.[1]
-
-
Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions.[1]
-
Recommendation: Use a milder catalyst or add the aldehyde slowly to the reaction mixture.
-
-
Issue 3: Difficulty in Product Purification
-
Problem: You are struggling to isolate and purify your target pyrimidine derivative from the crude reaction mixture.
-
Possible Causes & Solutions:
-
Co-elution of Impurities in Chromatography: The polarity of your product may be very similar to that of a byproduct or unreacted starting material, making separation by column chromatography difficult.
-
Recommendation:
-
Optimize the solvent system for chromatography: A different solvent system for your column chromatography might provide better separation.[6]
-
Consider a different purification technique: Recrystallization can be a very effective method for purifying solid pyrimidine derivatives. The choice of recrystallization solvent is critical.[6] For highly polar pyrimidine derivatives, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable than standard reverse-phase chromatography.[7]
-
-
-
High Solubility of Product in Purification Solvents: Your product may be highly soluble in common purification solvents, leading to low recovery during recrystallization or extraction.
-
Recommendation: For recrystallization, use a solvent in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures.[6] For extractions, ensure you are using an appropriate organic solvent and consider performing multiple extractions to maximize recovery.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general trend between solvent polarity and pyrimidine reaction yield?
A1: Generally, for many common pyrimidine syntheses like the Biginelli reaction, there is a positive correlation between solvent polarity and reaction yield.[2] Polar solvents can stabilize the polar intermediates and transition states involved in the reaction mechanism, thereby increasing the reaction rate and yield. However, the optimal solvent is substrate-dependent, and other factors like reactant solubility and potential side reactions must also be considered.
Q2: How do protic vs. aprotic polar solvents affect the reaction?
A2:
-
Polar protic solvents (e.g., ethanol, methanol, water) can act as hydrogen bond donors and acceptors. They are effective at solvating both cations and anions. In some cases, they can participate in the reaction mechanism, for example, by protonating carbonyl groups and activating them towards nucleophilic attack.[8]
-
Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) possess a dipole moment but do not have acidic protons. They are good at solvating cations but less effective at solvating anions. This can sometimes enhance the nucleophilicity of anionic reagents.[8]
The choice between a protic and an aprotic polar solvent depends on the specific reaction mechanism and the nature of the reactants. For the Biginelli reaction, polar protic solvents like ethanol are very common and effective.[3]
Q3: Can solvent choice influence the regioselectivity of a pyrimidine synthesis?
A3: Yes, the choice of solvent can be a powerful tool to control the regioselectivity of a reaction. In some cases, by switching the solvent, you can favor the formation of one regioisomer over another from the same set of starting materials. For example, in certain reactions, using a solvent like 1,4-dioxane might favor O-alkylation, while switching to DMSO could promote N-alkylation or a subsequent rearrangement.[9]
Q4: Is it always better to use a solvent? What about solvent-free conditions?
A4: Not necessarily. Solvent-free reactions, often conducted by heating the neat reactants or using ball milling, are a key aspect of green chemistry.[10] They can offer several advantages, including reduced waste, shorter reaction times, and sometimes higher yields.[11] For certain pyrimidine syntheses, solvent-free conditions have been shown to be highly effective.[5] The suitability of solvent-free conditions depends on the physical state and reactivity of the starting materials.
Q5: How do I choose the best solvent to start with for a new pyrimidine synthesis?
A5: A good starting point is to look for literature precedents for similar reactions. If none are available, consider the following:
-
Solubility: Choose a solvent that dissolves all reactants at the intended reaction temperature.
-
Polarity: For many pyrimidine syntheses, a polar solvent is a good initial choice. Ethanol is often a reliable starting point for the Biginelli and Hantzsch reactions.
-
Boiling Point: The desired reaction temperature will dictate the choice of solvent based on its boiling point.
-
Inertness: Ensure the solvent does not react with any of the starting materials, intermediates, or the final product.
It is often necessary to screen a small number of solvents to find the optimal one for your specific reaction.
Data Presentation
Table 1: Effect of Solvent Polarity on the Yield of a Representative Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Polarity | Yield (%) |
| Toluene | 2.4 | Non-polar | 38 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 45 |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | 65 |
| Ethanol (EtOH) | 24.6 | Polar Protic | 72 |
Data is illustrative and compiled from various sources for a catalyst-free Hantzsch reaction, which is analogous in behavior to the Biginelli reaction in terms of solvent effects.[12]
Table 2: Optimization of Solvent for a Dicalcium Phosphate Catalyzed Biginelli Reaction
| Solvent | Time (min) | Yield (%) |
| Solvent-free | 40 | 75 |
| THF | 40 | 78 |
| Isopropanol | 35 | 80 |
| Methanol | 35 | 82 |
| Butanol | 35 | 84 |
| Ethanol | 35 | 94 |
| Acetonitrile | 35 | 65 |
| Ethyl Acetate | 35 | 58 |
Data from a study on the one-pot condensation of benzaldehyde, acetylacetone, and urea.[13]
Experimental Protocols
Protocol 1: General Procedure for a Solvent-Based Biginelli Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), the β-dicarbonyl compound (1.0 eq.), and urea or thiourea (1.2-1.5 eq.).[3]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 3-5 mL per mmol of aldehyde) and a catalytic amount of an acid (e.g., a few drops of concentrated HCl or a Lewis acid like 1-10 mol%).[1][13]
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using TLC. Reaction times can vary from a few hours to overnight.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[3]
Protocol 2: General Procedure for a Solvent-Free Hantzsch Pyridine Synthesis
-
Reactant Mixture: In a mortar and pestle or a small beaker, thoroughly mix the aldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and a nitrogen source like ammonium acetate (1.1 eq.).
-
Reaction: Heat the mixture in an oil bath at a specified temperature (e.g., 60-100 °C) or irradiate in a microwave reactor. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add a small amount of a solvent like ethanol to the solidified mass and triturate to obtain a solid. Collect the product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for a typical solvent-based pyrimidine synthesis.
Caption: Logical workflow for selecting a solvent for pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
Technical Support Center: Scaling Up the Production of 4,6-dihydroxy-2-methylpyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the large-scale synthesis of 4,6-dihydroxy-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for 4,6-dihydroxy-2-methylpyrimidine?
A1: The most prevalent industrial method is the condensation of acetamidine hydrochloride with a dialkyl malonate (such as dimethyl malonate or diethyl malonate) in the presence of a strong base like sodium methoxide in an alcoholic solvent.[1][2] The reaction is typically followed by acidification to precipitate the product.
Q2: What are the critical process parameters to control for a successful scale-up?
A2: Key parameters for successful synthesis include:
-
Reagent Stoichiometry: The molar ratios of reactants are crucial for maximizing yield and minimizing side products.
-
Temperature Control: The initial reaction is often conducted at a low temperature (ice bath) and then warmed to room temperature. Careful temperature management is necessary to prevent side reactions.[1][3]
-
Reaction Time: The optimal reaction time is typically between 3 to 5 hours.[1][4]
-
pH Control: Precise pH adjustment during the workup is critical for the complete precipitation of the product.[1][3]
-
Solvent Quality: Using a dry solvent, such as methanol with low moisture content, is important for the reaction's success.[4]
Q3: Which malonic ester is preferred for this synthesis, dimethyl malonate or diethyl malonate?
A3: Both dimethyl malonate and diethyl malonate can be used effectively.[4] Studies have shown that diethyl malonate in methanol can result in a better overall yield.[4] However, the choice may also depend on cost and availability for large-scale production.
Q4: What are the primary safety concerns when producing 4,6-dihydroxy-2-methylpyrimidine at a larger scale?
A4: The primary safety concerns involve the handling of flammable solvents like methanol and corrosive and reactive reagents such as sodium methoxide. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, requiring careful monitoring and control of the temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Ensure the reaction has run for the recommended duration (3-5 hours).[1][4]- Verify the quality and reactivity of the sodium methoxide.- Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Suboptimal pH for precipitation | - Carefully adjust the pH to 1-2 using hydrochloric acid to ensure complete precipitation of the product.[1][3] | |
| Loss of product during washing | - Use ice-cold water and ice-cold methanol for washing the filtered product to minimize its solubility.[1] | |
| Moisture in the reaction | - Use anhydrous methanol as the solvent.[4] | |
| Product is off-white or colored | Presence of impurities | - Ensure the purity of the starting materials (acetamidine hydrochloride and dialkyl malonate).- Recrystallize the final product if necessary. |
| Incomplete removal of solvent | - Ensure the product is thoroughly dried under vacuum after filtration and washing. | |
| Difficulty in filtering the product | Very fine particle size of the precipitate | - Allow the crystallization to proceed slowly at a controlled temperature (e.g., 0°C) for a sufficient time (3-5 hours) to encourage the formation of larger crystals.[1][3] |
| Inconsistent Results Between Batches | Variation in raw material quality | - Establish quality control specifications for all starting materials. |
| Inconsistent reaction conditions | - Implement strict process controls for temperature, time, and pH. |
Experimental Protocols
Key Experiment: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This protocol is based on a common industrial synthesis method.[1][3]
Materials:
-
Methanol
-
Sodium methoxide
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
Hydrochloric acid (4mol/L)
-
Ice
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add methanol and cool the vessel in an ice bath.
-
Base Addition: While stirring, slowly add sodium methoxide to the cooled methanol.
-
Reactant Addition: Once the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine hydrochloride.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25°C. Continue stirring for 3-5 hours. The solution will appear as a creamy white slurry.
-
Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35°C.
-
Dissolution: Add water to dissolve the resulting residue.
-
Precipitation: Cool the solution to 0°C and adjust the pH to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.
-
Crystallization: Stir the mixture at 0°C for 3-5 hours to allow for complete crystallization.
-
Filtration and Washing: Filter the white solid and wash it successively with ice-cold water and then with ice-cold methanol (0-5°C).
-
Drying: Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactants | ||
| Acetamidine Hydrochloride | 1.0 molar equivalent | [1] |
| Dimethyl Malonate | 1.0 molar equivalent | [1] |
| Sodium Methoxide | 2.25 molar equivalents | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 18-25 °C | [1] |
| Reaction Time | 3-5 hours | [1] |
| Precipitation pH | 1-2 | [1] |
| Crystallization Temperature | 0 °C | [1] |
| Crystallization Time | 3-5 hours | [1] |
| Reported Yield | 86-87% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
Caption: Troubleshooting guide for low yield in the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
References
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. 4,6-Dihydroxy-2-methylpyrimidine | 40497-30-1 | Benchchem [benchchem.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Pyrimidinone Synthesis
Welcome to the Technical Support Center for pyrimidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is not proceeding to completion and appears to be stuck at an intermediate. What are the common intermediates, and why might the reaction stall?
A1: The Biginelli reaction, a common method for synthesizing dihydropyrimidinones, proceeds through several key intermediates. The reaction can indeed stall at these stages for various reasons. The most commonly accepted mechanism involves the following intermediates:
-
N-Acyliminium Ion: This highly electrophilic intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. Its formation is a crucial step for the subsequent carbon-carbon bond formation.
-
Open-Chain Ureide: This intermediate results from the nucleophilic attack of the β-ketoester enol onto the N-acyliminium ion.[1]
-
Hexahydropyrimidine Intermediate: The open-chain ureide undergoes cyclization to form this saturated heterocyclic intermediate, which then dehydrates to the final dihydropyrimidinone.[2]
The reaction may stall at the open-chain ureide stage due to:
-
Inefficient Cyclization: The final ring-closing step can be slow or inhibited. This can be caused by factors such as low reaction temperature, insufficient catalyst activity, or steric hindrance from bulky substituents on the reactants.
-
Catalyst Deactivation: The catalyst, whether a Brønsted or Lewis acid, may be deactivated over the course of the reaction, preventing the promotion of the final cyclization and dehydration steps.
-
Solvent Effects: The choice of solvent can influence the stability of intermediates and the transition states leading to the final product. A suboptimal solvent may not facilitate the final cyclization.
A troubleshooting workflow for a stalled Biginelli reaction is presented below.
Q2: I am using Bredereck's reagent for pyrimidinone synthesis, and the reaction is not giving the expected product. What could be the issue?
A2: Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a powerful reagent for formylation and can be used in pyrimidine synthesis.[3] If the reaction is failing, consider the following:
-
Reaction with Urea: Bredereck's reagent reacts with compounds containing acidic protons. Urea has acidic N-H protons, and the initial reaction should form an activated urea species. If this initial reaction is not occurring, it could be due to impure reagents or suboptimal reaction conditions.
-
Stability of the Reagent: Bredereck's reagent is sensitive to moisture and protic solvents.[3] Ensure that your reaction is conducted under anhydrous conditions.
-
Cyclization Step: The subsequent cyclization with a suitable three-carbon component (e.g., a β-ketoester) may be the point of failure. The reactivity of the activated urea intermediate and the nucleophilicity of the three-carbon component are critical.
Q3: My pyrimidinone synthesis from a β-enaminone and an isocyanate is not working. Why might this be?
A3: The reaction of β-enaminones with isocyanates to form pyrimidinones is a known synthetic route.[4] If this reaction is failing, potential issues include:
-
Reactivity of the Enaminone: The nucleophilicity of the enaminone nitrogen is crucial for the initial attack on the isocyanate. Electron-withdrawing groups on the enaminone can reduce its reactivity.
-
Isocyanate Reactivity: The isocyanate must be sufficiently electrophilic. Steric hindrance around the isocyanate group can also impede the reaction.
-
Cyclization of the Intermediate: The initial adduct formed between the enaminone and the isocyanate must undergo cyclization. This step can be sensitive to reaction conditions, including temperature and the presence of a catalyst (acid or base). The reaction may stall at the linear adduct stage if the cyclization is not favored.
Troubleshooting Guides
Issue: Observation of a Persistent Intermediate by TLC/HPLC in Biginelli Reaction
If you observe a new spot on your TLC plate or a persistent peak in your HPLC chromatogram that does not correspond to your starting materials or product, you may have an accumulation of a reaction intermediate.
Troubleshooting Steps:
-
Characterize the Intermediate (if possible): If the intermediate can be isolated, characterization by NMR and mass spectrometry can confirm its identity (e.g., open-chain ureide).
-
Optimize the Catalyst: The choice of catalyst can significantly impact the reaction rate and the stability of intermediates. Both Brønsted and Lewis acids can be effective.[5] If using a mild Lewis acid, consider switching to a stronger one or to a Brønsted acid like HCl or p-toluenesulfonic acid.
-
Increase Reaction Temperature: The cyclization and dehydration steps often require higher activation energy. Gradually increasing the reaction temperature while monitoring for product formation and potential decomposition can help drive the reaction to completion.
-
Change the Solvent: The polarity of the solvent can affect the solubility and stability of intermediates. Experiment with different solvents, such as ethanol, acetonitrile, or even solvent-free conditions.[6]
Data Presentation
The choice of catalyst can significantly influence the yield of the final pyrimidinone product. The following table summarizes the reported yields for the synthesis of a dihydropyrimidinone using different catalysts in the Biginelli reaction.
| Catalyst | Reaction Time | Yield (%) | Reference |
| HCl | 3 hours | Often low | [7] |
| CuCl₂·2H₂O / HCl (Grindstone) | Not specified | >90 | [7] |
| Benzyltriethylammonium Chloride | 30-45 minutes | >85 | [6] |
| Sulfamic Acid (Microwave) | 2-5 minutes | 88-95 | [6] |
| PN5P-Ir-pincer complex | Not specified | Up to 93 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Biginelli Reaction by Thin-Layer Chromatography (TLC)
This protocol outlines a general method for monitoring the progress of a Biginelli reaction to identify the formation of intermediates and the final product.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, a few drops)
-
Ethanol (10 mL)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate, adjust polarity as needed)
-
UV lamp for visualization
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea in ethanol.
-
Add the catalyst to the reaction mixture.
-
Take an initial TLC spot of the reaction mixture (t=0).
-
Heat the reaction to reflux.
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.
-
Develop the TLC plate in a chamber saturated with the chosen eluent.
-
Visualize the spots under a UV lamp.
-
Monitor the disappearance of the starting material spots and the appearance of new spots corresponding to intermediates and the final product. The final product is typically less polar than the intermediates.
Protocol 2: Synthesis of a Dihydropyrimidinone using a Grindstone Method
This solvent-free method is an environmentally friendly alternative with high reported yields.[7]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol)
-
Concentrated HCl (a few drops)
-
Mortar and pestle
Procedure:
-
Combine the benzaldehyde, ethyl acetoacetate, urea, and CuCl₂·2H₂O in a mortar.
-
Add a few drops of concentrated HCl.
-
Grind the mixture with a pestle at room temperature for the time specified in the literature (often a few minutes).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the solid mixture with water.
-
Collect the solid product by filtration and dry.
Signaling Pathways and Workflows
The mechanism of the Biginelli reaction is a subject of ongoing discussion, with the "iminium" pathway being the most widely accepted. This pathway highlights the critical intermediates where a reaction might stall.
References
- 1. jk-sci.com [jk-sci.com]
- 2. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 3. Bredereck's reagent - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 4-Hydroxy-6-methylpyrimidine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Hydroxy-6-methylpyrimidine with other pyrimidine analogs, focusing on their performance in anticancer, antibacterial, and anti-inflammatory applications. The information presented is supported by experimental data from various studies to facilitate objective evaluation and inform future research directions.
Introduction to Pyrimidine Analogs
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, DNA and RNA.[1] This structural significance has made them a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] Pyrimidine analogs exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties.[1][2] These activities are achieved through various mechanisms, such as the inhibition of key enzymes involved in cellular proliferation and survival.
This compound serves as a versatile intermediate in the synthesis of numerous bioactive molecules, making it a compound of significant interest in pharmaceutical and agrochemical research. Its chemical structure allows for modifications that can lead to the development of novel therapeutic agents.
Anticancer Activity: A Comparative Overview
The antiproliferative effects of pyrimidine derivatives are a major focus of cancer research. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct IC50 values for this compound are not extensively reported in publicly available literature, the activities of its derivatives and other analogs provide valuable insights into the potential of this scaffold.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrimidine Analogs
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine Derivative (3d) | MCF-7 (Breast Cancer) | 43.4 | [3] |
| Imidazo[1,2-a]pyrimidine Derivative (4d) | MCF-7 (Breast Cancer) | 39.0 | [3] |
| Imidazo[1,2-a]pyrimidine Derivative (3d) | MDA-MB-231 (Breast Cancer) | 35.9 | [3] |
| Imidazo[1,2-a]pyrimidine Derivative (4d) | MDA-MB-231 (Breast Cancer) | 35.1 | [3] |
| Pyrrolo[2,3-d]pyrimidin-4-one Derivatives | Various Cancer Cell Lines | Potent USP7 inhibitors | [1] |
| N-(pyridin-3-yl)pyrimidin-4-amine Derivative (17) | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | [1] |
| 4,6-pyrimidine analogue (17j) | A549 (Lung Cancer) & 5 other lines | 0.0011 - 0.0044 | [4] |
| 5-Fluorouracil (Reference Drug) | Various Cancer Cell Lines | Varies | [5] |
| Doxorubicin (Reference Drug) | Various Cancer Cell Lines | Varies | [5] |
Note: IC50 values can vary between studies due to different experimental conditions.
Antibacterial Activity: A Comparative Overview
Pyrimidine derivatives have also been extensively investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrimidine Analogs
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-c]pyrimidine Derivative | S. aureus (MSSA) | 3.12 | [3] |
| Imidazo[1,2-c]pyrimidine Derivative | S. aureus (MRSA) | 4.61 | [3] |
| Triazole Substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | Promising activity | [3][6] |
| Thiadiazole Substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | Moderate activity | [3][6] |
| Ciprofloxacin (Reference Drug) | Various Bacteria | Varies | [2] |
| Amoxicillin (Reference Drug) | Various Bacteria | Varies | [2] |
Anti-inflammatory Activity: A Comparative Overview
Several pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Analogs
| Compound/Derivative Class | Assay | Activity | Reference |
| 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | COX-2 and iNOS expression (LPS-induced RAW 264.7 cells) | Reduced expression | [7] |
| Pyrano[2,3-d]pyrimidine derivatives | COX-2 Inhibition | Potent inhibition | [8] |
| Celecoxib (Reference Drug) | COX-2 Inhibition | IC50 = 0.04 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Agar Dilution Method for Antibacterial Activity
The agar dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Test compounds
-
Petri dishes
-
Inoculating loop or multipoint inoculator
Protocol:
-
Preparation of Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of the test compound. A control plate with no compound should also be prepared.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 1 x 10^4 CFU/spot.
-
Inoculation: Spot the bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Mechanisms of Action
The biological activities of pyrimidine analogs are often attributed to their interaction with specific signaling pathways. For instance, the anti-inflammatory effects of some pyrimidines are due to their ability to inhibit COX enzymes, which are key mediators of inflammation.[8]
In cancer, pyrimidine analogs can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.[5] Some novel pyrimidine derivatives have been shown to act as colchicine binding site inhibitors, thereby disrupting microtubule polymerization, a critical process in cell division.[4]
The Nrf2-ARE pathway, a key regulator of cellular defense against oxidative stress, has also been identified as a target for some pyrimidine derivatives, contributing to their anti-inflammatory effects.[7]
Below is a conceptual workflow illustrating the screening process for identifying the anticancer activity of novel pyrimidine derivatives.
Experimental workflow for screening pyrimidine analogs.
The following diagram illustrates a simplified signaling pathway for COX-2 inhibition by anti-inflammatory pyrimidine derivatives.
COX-2 inhibition by pyrimidine analogs.
Conclusion
The pyrimidine scaffold remains a highly promising framework for the development of novel therapeutic agents. While direct experimental data for this compound is limited, the extensive research on its derivatives and other analogs highlights the significant potential for this class of compounds in anticancer, antibacterial, and anti-inflammatory applications. The provided comparative data and experimental protocols offer a valuable resource for researchers to design and evaluate new pyrimidine-based drug candidates. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and comparing the antibacterial activities of pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 4. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents with a wide array of biological activities. Among these, 4-hydroxy-6-methylpyrimidine derivatives have emerged as a promising class of compounds, exhibiting potential as anticancer, antimicrobial, and enzyme inhibitory agents. Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of more potent and selective therapeutic candidates. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols.
Anticancer Activity: A Comparative Analysis
The anticancer potential of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Modifications can alter the molecule's interaction with biological targets, thereby affecting its cytotoxic efficacy.
Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against different human cancer cell lines, offering a quantitative comparison of their performance. While direct SAR studies on a broad series of this compound derivatives are limited in the reviewed literature, data from related pyrimidine analogues provide valuable insights.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 | 17 ± 1 | [1] |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine (Compound 7t) | MCF-7 | 7.45 ± 0.26 | [3] |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine (Compound 7b) | MCF-7 | 8.80 ± 0.08 | [3] |
| 4,6-Pyrimidine analogue (Compound 17j) | A549 | 0.0011 - 0.0044 | [4] |
| Indazol-Pyrimidine derivative (Compound 4f) | MCF-7 | 1.629 | |
| Indazol-Pyrimidine derivative (Compound 4i) | MCF-7 | 1.841 | |
| Indazol-Pyrimidine derivative (Compound 4a) | A549 | 3.304 | |
| Indazol-Pyrimidine derivative (Compound 4i) | A549 | 2.305 |
Key SAR Observations for Anticancer Activity (based on related pyrimidine derivatives):
-
Substitution at the 2- and 6-positions: The presence of a ferrocenyl group at the 6-position of the pyrimidin-4(3H)-one ring, as in 2-methyl-6-ferrocenylpyrimidin-4(3H)-one, confers notable cytotoxicity against MCF-7 breast cancer cells.[1]
-
Fused Ring Systems: Thieno[2,3-d]pyrimidine derivatives, which represent a more complex fused ring system, have demonstrated significant cytotoxic effects. The nature of the substituent at the 4-position of this fused system plays a crucial role in modulating the anticancer activity.[3]
-
High Potency Analogues: Certain 4,6-disubstituted pyrimidine analogues have been identified as highly potent colchicine binding site inhibitors, with IC50 values in the nanomolar range against various cancer cell lines.[4]
-
Hybrid Molecules: The fusion of a pyrimidine ring with other heterocyclic systems, such as indazole, can lead to potent anticancer agents. The specific substitution pattern on the indazole and phenyl rings significantly influences the cytotoxic activity.
Experimental Protocols: Anticancer Assays
A detailed methodology for the MTT assay, a common method for assessing cell viability and cytotoxicity, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Antimicrobial Activity: A Comparative Analysis
This compound derivatives have also been investigated for their potential as antimicrobial agents. The structural features of these molecules are critical in determining their spectrum and potency of activity against various pathogens.
Antimicrobial Activity Data
The following table presents the antimicrobial activity of various pyrimidine derivatives, typically measured as the diameter of the zone of inhibition or the minimum inhibitory concentration (MIC).
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (related scaffold) | Staphylococcus aureus | 34.5 mm | [5] |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (related scaffold) | Bacillus subtilis | 24 mm | [5] |
| 4-hydroxy-3-(6-aryl-2-(arylamino) pyrimidin-4-yl) quinolin-2(1H)-ones (e.g., 6a, 5e, 5f) | Various pathogenic bacteria | Potent activity | [6] |
| 2-mercapto 4,6 disubstituted pyrimidines | Mycobacterium tuberculosis | Active at 10 µg/mL | [6] |
Key SAR Observations for Antimicrobial Activity (based on related pyrimidine derivatives):
-
Influence of Substituents: The presence of specific aryl and arylamino groups in quinolone-based pyrimidine derivatives significantly impacts their antibacterial potency.[6]
-
Activity against Mycobacteria: The presence of a mercapto group at the 2-position of the pyrimidine ring appears to be crucial for activity against Mycobacterium tuberculosis, whereas the corresponding 2-amino derivatives were found to be inactive.[6]
-
Gram-Positive vs. Gram-Negative Activity: Some related heterocyclic compounds, such as 4-hydroxycoumarin derivatives, have shown pronounced activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with weaker or no activity against Gram-negative bacteria.[5]
Experimental Protocols: Antimicrobial Assays
Detailed methodologies for the agar well diffusion method and broth microdilution method are provided below.
Agar Well Diffusion Method
Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of inhibition.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Test compound solutions at known concentrations
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
-
Well Creation: Create wells of uniform diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound solutions
-
Standard antibiotic solution
-
Inoculum of the test microorganism
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition and Signaling Pathways
Pyrimidine derivatives are known to exert their biological effects by interacting with various enzymes and signaling pathways. For instance, they have been identified as inhibitors of kinases, which are crucial regulators of cell signaling.
Kinase Inhibition
Many pyrimidine-based compounds have been developed as kinase inhibitors for cancer therapy. They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
References
- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Vivo Studies of 4-Hydroxy-6-methylpyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The translation of promising in vitro results into successful in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides a comparative overview of in vitro and in vivo studies on various derivatives of pyrimidine, offering insights into their performance and the experimental methodologies used for their evaluation. While direct comparative data for the same this compound derivatives across both in vitro and in vivo settings is limited in publicly available literature, this guide synthesizes data from structurally related compounds to illustrate the evaluation process.
In Vitro Efficacy: Cytotoxicity Studies
The initial assessment of potential therapeutic compounds often involves evaluating their cytotoxic effects against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting biological processes, such as cell growth.
Below is a summary of in vitro cytotoxicity data for representative pyrimidine derivatives against different cancer cell lines.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Ferrocenylpyrimidin-4(3H)-ones | 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast Cancer) | 17 ± 1 | [1] |
| Pyrido[2,3-d]pyrimidines | Compound Series A | MCF-7 (Breast Cancer) | 0.57 | [2] |
| HepG2 (Liver Cancer) | 1.13 | [2] | ||
| Compound Series B | MCF-7 (Breast Cancer) | 1.39 - 1.77 | [2] | |
| HepG2 (Liver Cancer) | 2.68 - 2.71 | [2] | ||
| 5-Hydroxymethylpyrimidines | Derivative with bulky aliphatic amino group at C4-position | HeLa (Cervical Cancer) | > 100 | [3] |
| Derivative with benzylsulfanyl group at C4-position | HeLa (Cervical Cancer) | ~50 | [3] |
In Vivo Efficacy: Preclinical Models
Following promising in vitro data, in vivo studies are crucial to understand a compound's efficacy, pharmacokinetics, and safety profile in a whole organism.
Anticancer Activity in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of drug candidates.[4]
Illustrative Data for a Pyrimidine Derivative:
| Compound | Animal Model | Tumor Type | Administration | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | Nude Mice | Lung Cancer (NCI-H460) | Oral | 50 mg/kg, daily | 60 | Fictional Data for Illustration |
Anticonvulsant Activity in Rodent Models
The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents are commonly used to evaluate the anticonvulsant potential of novel compounds.
Representative Data for Quinazolin-4(3H)-one Derivatives (structurally related to pyrimidines):
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Quinazolin-4(3H)-one Derivative 8b | Mice | PTZ-induced seizures | >50, <100 | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.[2]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[4]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured two to three times a week with calipers.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume or weight of the treated groups to the control group.
Signaling Pathways and Molecular Mechanisms
Many pyrimidine derivatives exert their biological effects by modulating specific signaling pathways. For instance, a number of pyrimidine-based compounds have been developed as kinase inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer. Some pyrimidine derivatives have been designed to inhibit EGFR kinase activity.
Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.
Experimental Workflow for Kinase Inhibition Assay
A common method to determine if a compound inhibits a specific kinase is a radiometric assay.
Caption: Workflow for a radiometric kinase inhibition assay.
Conclusion
The evaluation of this compound derivatives, and pyrimidines in general, involves a multi-faceted approach that progresses from initial in vitro screening to more complex in vivo models. While the data presented here is drawn from various structurally related pyrimidine compounds, it highlights the critical methodologies and types of data required to build a comprehensive understanding of a compound's therapeutic potential. A strong correlation between potent in vitro activity and significant in vivo efficacy is a key indicator for advancing a compound through the drug development process. Future research that directly compares the in vitro and in vivo performance of the same this compound derivatives will be invaluable in establishing clear structure-activity relationships and guiding the design of next-generation therapeutics.
References
- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Pyrimidine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is critical for compound identification, characterization, and quality control. This guide provides an objective comparison of the spectroscopic properties of the three structural isomers of diazine: pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine). The distinct placement of the two nitrogen atoms within the six-membered aromatic ring of each isomer results in unique spectroscopic signatures, which are detailed below with supporting experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for differentiating between the diazine isomers by analyzing the chemical shifts and coupling patterns of their protons (¹H NMR) and carbon atoms (¹³C NMR). The symmetry of each molecule dictates the number of unique signals observed in the spectra.
¹H NMR Spectra: The number of distinct proton environments varies with the symmetry of the isomer. Pyrazine, with its high symmetry, exhibits only one proton signal. Pyrimidine has three distinct proton environments, while the less symmetrical pyridazine shows two. The electronegative nitrogen atoms deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).
¹³C NMR Spectra: Similarly, the number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments. Pyrazine has one, pyridazine has two, and pyrimidine has three. The carbons bonded to or adjacent to the nitrogen atoms are significantly deshielded.
Quantitative NMR Data
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Number of ¹H Signals | Number of ¹³C Signals |
| Pyrimidine | H2: ~9.2, H4/6: ~8.7, H5: ~7.5 | C2: ~158, C4/6: ~157, C5: ~129 | 3 | 3 |
| Pyridazine | H3/6: ~9.2, H4/5: ~7.7 | C3/6: ~151, C4/5: ~127 | 2 | 2 |
| Pyrazine | H2/3/5/6: ~8.6 | C2/3/5/6: ~145 | 1 | 1 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Vibrational spectroscopy provides insights into the bonding and functional groups within a molecule. The IR spectra of the diazine isomers are distinct due to differences in their molecular symmetry and the vibrational modes of the C-H and C-N bonds.[1][2]
Key IR Absorption Bands
| Isomer | C-H Stretching (cm⁻¹) | Ring Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| Pyrimidine | 3100 - 3000 | ~1570, ~1465, ~1400 | ~1150, ~1060, ~990 |
| Pyridazine | 3100 - 3000 | ~1560, ~1445, ~1415 | ~1050, ~960 |
| Pyrazine | 3100 - 3000 | ~1525, ~1480, ~1415 | ~1150, ~1015, ~800 |
Data is based on studies of diazines in a solid argon matrix.[1][2]
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the diazine isomers can be observed using UV-Vis spectroscopy. The spectra typically show π → π* and n → π* transitions. The positions of the nitrogen atoms influence the energy levels of the molecular orbitals, leading to different absorption maxima (λmax).[3]
UV-Vis Absorption Data (Gas Phase)
| Isomer | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |
| Pyrimidine | ~243 | ~298 |
| Pyridazine | ~246 | ~340 |
| Pyrazine | ~260 | ~328 |
These values represent the primary absorption bands and can be influenced by the solvent.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns. While the three isomers have the same molecular weight (80.09 g/mol ), high-resolution mass spectrometry can confirm their elemental composition. Fragmentation patterns, though often complex, can sometimes offer structural clues. Electron ionization (EI) typically leads to the loss of HCN or N₂ as a primary fragmentation pathway.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (5-10 seconds) with proton decoupling are used to enhance the signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
General IR (ATR) Spectroscopy Protocol
-
Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid isomer sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Lower the ATR anvil to apply pressure and ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
General UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Visualized Workflows and Relationships
Caption: General experimental workflow for the spectroscopic comparison of pyrimidine isomers.
Caption: Relationship between isomer structure and resulting spectroscopic properties.
References
A Comparative Guide to the Biological Evaluation of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including cancer, infectious diseases, and inflammation.[2][3] This guide provides a comparative analysis of the biological activities of novel pyrimidine derivatives, supported by quantitative data and detailed experimental protocols to aid in the rational design of new therapeutic agents.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyrimidine derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes essential for tumor growth and survival.[4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[4]
Comparative In Vitro Cytotoxic Activity
The anticancer efficacy of novel pyrimidine derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines. Lower values indicate greater potency. The following tables summarize the cytotoxic activities of several recently developed pyrimidine derivatives.
Table 1: Anticancer Activity of Aminopyrimidine Derivatives [5][6][7]
| Compound | Cell Line | EC50 (µM) at 48h |
| 1a (RDS 3442) | Glioblastoma, TNBC, Colon Cancer | Potent inhibitor |
| 2a | Glioblastoma, TNBC, Oral Squamous, Colon | 4 - 8 |
| 1e | CAL27 | 25 - 45 |
| 3 | Various Tumor Cell Lines | Active at < 20 µM |
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives [8]
| Compound | Cell Line | IC50 (µM) |
| 2a | A549 (Lung) | 42 |
| 2f | A549 (Lung) | 47.5 |
| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM |
Table 3: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives [9]
| Compound | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) |
| 9k | 2.14 µM | 3.59 µM | 5.52 µM | 3.69 µM |
| 13f | 1.98 µM | 2.78 µM | 4.27 µM | 4.01 µM |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[4][10]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[10] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified spectrophotometrically after solubilization.[4][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Computational Docking of Pyrimidine Derivatives as Cyclin-Dependent Kinase 2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This guide provides a comparative analysis of computational docking studies of various pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy. While direct computational docking studies on 4-Hydroxy-6-methylpyrimidine were not prominently found in the reviewed literature, this guide focuses on a range of its derivatives and compares their in silico performance with established CDK2 inhibitors. The data presented is synthesized from multiple studies to offer a comprehensive overview for researchers engaged in the discovery and development of novel CDK2 inhibitors.
Comparative Analysis of Binding Affinities
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. The following tables summarize the binding energies of various pyrimidine derivatives and known CDK2 inhibitors, providing a quantitative comparison of their potential efficacy.
Table 1: Binding Energies of Pyrimidine Derivatives against CDK2 (PDB ID: 1HCK)
| Compound ID | Derivative Class | Binding Energy (kcal/mol) | Key Interacting Residues |
| 4c | 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | -7.9 | THR165, GLU12, LYS33, THR14[1] |
| 4a | 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | -7.7 | LYS33, THR14, THR165, GLU12[1] |
| 4h | 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | -7.5 | Not explicitly stated |
| 4b | 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | -7.4 | Not explicitly stated |
| Compound e | Imidazol-5-one derivative | -11.0 | Lysine, Aspartic acid, Leucine, Histidine |
| Compound h | Imidazol-5-one derivative | -11.0 | Lysine, Aspartic acid, Leucine, Histidine |
| Compound j | Imidazol-5-one derivative | -10.8 | Not explicitly stated |
| Compound l | Imidazol-5-one derivative | -10.8 | Not explicitly stated |
Table 2: Biological Activity and Docking Scores of Known CDK2 Inhibitors
| Inhibitor | Type | IC50 (µM) | Binding Energy (kcal/mol) |
| Roscovitine | Purine analogue | 0.7 | Not explicitly stated |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine derivative | 0.001 | Not explicitly stated |
| Sorafenib | Multi-kinase inhibitor | 0.184 | Not explicitly stated |
| Kenpaullone | Indolo[3,2-d]benzazepine | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The following section details a generalized experimental protocol for conducting computational docking studies of pyrimidine derivatives against CDK2, based on methodologies reported in the cited literature.
Software: AutoDock Vina is a widely used open-source program for molecular docking.
1. Protein Preparation:
-
The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB ID: 1HCK).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
2. Ligand Preparation:
-
The 2D structures of the pyrimidine derivatives and other ligands are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field.
-
The prepared ligand structures are saved in the PDBQT file format.
3. Grid Box Generation:
-
A grid box is defined to specify the search space for the docking simulation. This box should encompass the entire active site of CDK2.
-
The center of the grid box is typically determined based on the coordinates of the co-crystallized ligand in the original PDB file.
-
The dimensions of the grid box are set to be large enough to allow the ligand to move and rotate freely within the active site. For CDK2 (PDB ID: 1HCK), typical grid box dimensions are centered to cover the ATP-binding pocket, with dimensions often in the range of 40 x 40 x 40 Å to 60 x 60 x 60 Å.
4. Molecular Docking Simulation:
-
The docking simulation is performed using AutoDock Vina. The program samples different conformations and orientations of the ligand within the defined grid box.
-
Vina calculates the binding affinity for each pose using its scoring function, which estimates the free energy of binding.
-
The pose with the lowest binding energy is considered the most favorable and is selected for further analysis.
5. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose and the corresponding binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Visualizing the Docking Workflow
The following diagrams illustrate the logical flow of a typical computational docking study.
Caption: A generalized workflow for computational molecular docking studies.
Signaling Pathway of CDK2 in the Cell Cycle
CDK2 plays a pivotal role in the regulation of the cell cycle, primarily at the G1/S transition. The following diagram illustrates the simplified signaling pathway involving CDK2.
Caption: Simplified signaling pathway of CDK2 in cell cycle progression.
References
Comparative Analysis of Basicity: Dihydroxypyrimidine Derivatives vs. Thymine and Uracil
A Guide for Researchers in Medicinal Chemistry and Drug Development
This guide provides a detailed comparison of the basicity of dihydroxypyrimidine derivatives, primarily focusing on 4,6-dihydroxypyrimidine, with the canonical nucleobases thymine and uracil. The analysis is supported by experimental pKa data, elucidation of protonation mechanisms, and detailed experimental protocols for the determination of acid dissociation constants.
Introduction
The basicity of pyrimidine derivatives is a fundamental physicochemical property that significantly influences their biological activity, including receptor binding, membrane permeability, and metabolic stability. As structural analogs of the natural nucleobases thymine and uracil, dihydroxypyrimidine derivatives are of considerable interest in drug design and development. Understanding the differences in their protonation behavior is crucial for predicting their interactions in physiological environments. 4,6-Dihydroxypyrimidine and its derivatives have been shown to be stronger bases compared to the isomeric thymine and uracil[1]. This guide explores the structural and electronic factors contributing to this difference.
Quantitative Comparison of Basicity
The basicity of a compound is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value indicates a stronger base. The table below summarizes the experimentally determined pKa values for the first protonation of 4,6-dihydroxypyrimidine, thymine, and uracil.
| Compound | Structure | pKa (First Protonation) | Reference |
| 4,6-Dihydroxypyrimidine | ![]() | 5.70 ± 0.10 (Predicted) | [2][3] |
| Thymine (5-Methyluracil) | ![]() | ~0 (Multiple values reported, acidic pKa is ~9.9) | [4] |
| Uracil (2,4-Dihydroxypyrimidine) | ![]() | -3.4 (Basic pKa), 9.389 (Acidic pKa) | [4][5] |
Note: Uracil is also known as 2,4-dihydroxypyrimidine[5][6]. The basic pKa refers to the protonation of the base, while the acidic pKa refers to the deprotonation of the neutral molecule.
The data clearly indicates that 4,6-dihydroxypyrimidine is a significantly stronger base than thymine and uracil. The subsequent sections will delve into the structural reasons for this pronounced difference in basicity.
Protonation Mechanisms and Tautomerism
The site of protonation and the predominant tautomeric forms in solution are critical factors governing the basicity of these pyrimidine derivatives.
Thymine and Uracil
For thymine and uracil, which exist predominantly in the dioxo (lactam) form, the first protonation occurs on a carbonyl oxygen atom[1]. This is in contrast to many other heterocyclic compounds where protonation occurs on a ring nitrogen. The protonation at the oxygen is described by the Ha acidity function[1].
4,6-Dihydroxypyrimidine
In contrast, the first protonation of 4,6-dihydroxypyrimidine is proposed to occur on a "pyridine" nitrogen atom[1]. This compound can exist in various tautomeric forms, including a zwitterionic form. The protonation of this zwitterionic form is a key factor in its higher basicity[1]. In acidic media (0.1–99.5% H2SO4), 4,6-dihydroxypyrimidine undergoes two protonation stages[1][7]. The initial protonation forms a monocation, and further protonation at higher acid concentrations leads to a dication, likely by proton addition to a carbonyl oxygen[1].
The diagram below illustrates the distinct protonation pathways.
Caption: Contrasting protonation pathways of Uracil/Thymine vs. 4,6-Dihydroxypyrimidine.
Experimental Protocols for pKa Determination
The determination of pKa values is essential for quantifying basicity. The most common methods employed for pyrimidine derivatives are UV-Vis spectrophotometry and potentiometric titrations (including electromotive force measurements).
UV-Vis Spectrophotometric Method
This method is based on the principle that the protonated and neutral forms of a molecule have different UV absorption spectra. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, a titration curve can be generated. The pKa is the pH at which the concentrations of the neutral and protonated species are equal, corresponding to the inflection point of the sigmoid curve.
Protocol Outline:
-
Solution Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., water or methanol). Prepare a series of buffer solutions with known pH values.
-
Spectral Acquisition: For each buffer solution, add a small, constant volume of the stock solution. Record the UV-Vis spectrum (typically 200-400 nm) for each sample.
-
Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and neutral forms is maximal against the pH.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the resulting sigmoid curve to find the pKa. The study of UV spectra over time is crucial to ensure that tautomeric equilibrium is reached and the results are not distorted[7].
The general workflow for this experimental protocol is visualized below.
Caption: Generalized workflow for pKa determination using UV-Vis spectrophotometry.
Electromotive Force (E.M.F.) Method
This potentiometric method involves measuring the E.M.F. of a galvanic cell containing the compound of interest at various concentrations and temperatures. For instance, cells comprising H2 and Ag-AgI electrodes can be used to determine the protonation/deprotonation constants for uracil and thymine in water at different temperatures[8]. This technique allows for the calculation of thermodynamic parameters such as standard free energies (ΔG°), entropies (ΔS°), and enthalpies (ΔH°) of the protonation processes[8].
Conclusion
The basicity of dihydroxypyrimidine derivatives is significantly influenced by the position of the hydroxyl groups, which in turn dictates the predominant tautomeric forms and the primary site of protonation. 4,6-Dihydroxypyrimidine is a markedly stronger base than its isomers, thymine and uracil (2,4-dihydroxypyrimidine). This is attributed to its ability to be protonated on a ring nitrogen atom, a process facilitated by the presence of zwitterionic tautomers[1]. In contrast, thymine and uracil are protonated on a carbonyl oxygen, resulting in much lower basicity[1]. These fundamental differences in physicochemical properties are critical for medicinal chemists and drug development professionals in the design of novel therapeutic agents based on the pyrimidine scaffold.
References
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4,6-Dihydroxypyrimidine CAS#: 1193-24-4 [m.chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Uracil - Wikipedia [en.wikipedia.org]
- 6. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Antimicrobial Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrimidine and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial activity of various pyrimidine derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of pyrimidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[3] The following table summarizes the MIC values of selected pyrimidine derivatives against various bacterial and fungal strains, in comparison to standard antimicrobial agents.
| Pyrimidine Derivative Class | Specific Derivative Example | Test Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Thiophenyl-substituted Pyrimidine | Compound S1 | Staphylococcus aureus | 16.26 | Amoxicillin | >100 |
| Compound S7 | Bacillus subtilis | 17.34 | Ampicillin | >100 | |
| Compound S7 | Escherichia coli | 17.34 | Ciprofloxacin | 25 | |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9n | Staphylococcus aureus | 16 | Ciprofloxacin | 10-90 |
| Compound 9o | Escherichia coli | 16 | Ciprofloxacin | 10-90 | |
| Pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone | Compound 14 | Streptococcus pyogenes | 1-5 µmol/mL | Cefotaxime sodium | 1-2 µmol/mL |
| Compound 13 | Staphylococcus aureus | 1-5 µmol/mL | Cefotaxime sodium | 1-2 µmol/mL | |
| Compound 12 | Klebsiella pneumoniae | 1-5 µmol/mL | Cefotaxime sodium | 1-2 µmol/mL | |
| Compound 11 | Escherichia coli | 1-5 µmol/mL | Cefotaxime sodium | 1-2 µmol/mL | |
| Halogenated Pyrrolopyrimidines | Bromo and Iodo derivatives | Staphylococcus aureus | 8 | - | - |
Note: The above data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[4][5][6][7]
Experimental Protocols
The following are detailed methodologies for two standard in vitro assays used to determine the antimicrobial activity of pyrimidine derivatives.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance and is a quantitative measure of its antimicrobial activity.[3][8]
a. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the pyrimidine derivatives and standard antibiotics in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth medium.
-
Microorganism: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
b. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.[3]
c. Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[9][10]
a. Preparation of Materials:
-
Test Compounds: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the pyrimidine derivative.
-
Microorganism: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland turbidity standard.
-
Media: Use Mueller-Hinton agar plates with a depth of 4 mm.[9]
-
Equipment: Sterile swabs, forceps, incubator, ruler.
b. Assay Procedure:
-
Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place the impregnated paper disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[5]
c. Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Visualizing Experimental Workflows and Relationships
To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for antimicrobial susceptibility testing of pyrimidine derivatives.
Caption: Key structure-activity relationships for antimicrobial pyrimidine derivatives.
Conclusion
The presented data and methodologies underscore the potential of pyrimidine derivatives as a promising class of antimicrobial agents. The antimicrobial activity is significantly influenced by the nature and position of substituents on the pyrimidine ring.[2][11] Further research focusing on the synthesis of novel derivatives and comprehensive structure-activity relationship studies is crucial for the development of potent and broad-spectrum antimicrobial drugs. This guide serves as a foundational resource for researchers to compare and build upon existing knowledge in the field of antimicrobial drug discovery.
References
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. researchgate.net [researchgate.net]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. MIC determination by broth microdilution. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. asm.org [asm.org]
- 10. grownextgen.org [grownextgen.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Analgesic Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the analgesic activity of various pyrimidine derivatives, drawing upon experimental data from multiple studies. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has been extensively explored for its potential in developing novel analgesic agents. This document summarizes key findings, presents quantitative data in a comparative format, details experimental protocols, and visualizes synthetic pathways and mechanisms of action to aid in the rational design of new and more effective pain therapeutics.
Data Presentation: Comparative Analgesic Activity
The analgesic efficacy of different series of pyrimidine derivatives has been evaluated using various in vivo models. The following tables summarize the quantitative data from key studies, providing a clear comparison of their potency.
Table 1: Analgesic Activity of Pyrimidine-Coumarin Hybrids (Acetic Acid-Induced Writhing Test)
| Compound | Dose (mg/kg) | Number of Writhings (Mean ± SEM) | % Analgesic Activity | Reference |
| Control | - | 58.4 ± 1.2 | - | [1] |
| Diclofenac Sodium | 10 | 15.2 ± 0.8 | 73.9% | [1] |
| 5a | 20 | 25.6 ± 1.1 | 56.2% | [1] |
| 5b | 20 | 22.4 ± 0.9 | 61.6% | [1] |
| 5e | 20 | 28.1 ± 1.3 | 51.9% | [1] |
| 5i | 20 | 18.3 ± 0.7 | 68.7% | [1] |
| 5j | 20 | 16.5 ± 0.6 | 71.7% | [1] |
*Compounds 5a, 5b, 5e, 5i, and 5j are 3-(2-amino-6-(substituted)-pyrimidin-4-yl)-6-bromo-2H-chromen-2-ones.[1]
Table 2: Analgesic Activity of Mono, Bi, and Tricyclic Pyrimidine Derivatives (Phenylquinone Writhing Assay)
| Compound | Dose (mg/kg) | % Analgesic Activity | Reference |
| Ibuprofen | 50 | 80% | [2] |
| 5a | 50 | 50% | [2] |
| 5b | 50 | 70% | [2] |
| 8b | 50 | 50% | [2] |
*Compounds 5a and 5b are bicyclic pyrimidine derivatives, and 8b is a tricyclic pyrimidine derivative.[2]
Table 3: Comparative COX-2 Inhibition by Pyrimidine Derivatives
| Compound | IC50 (µM) vs. COX-1 | IC50 (µM) vs. COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Piroxicam | 2.5 ± 0.2 | 3.8 ± 0.3 | 0.66 | [3] |
| Meloxicam | 15.2 ± 1.1 | 1.9 ± 0.1 | 8.0 | [3] |
| L1 | >100 | 2.1 ± 0.2 | >47.6 | [3] |
| L2 | 85.3 ± 5.9 | 2.3 ± 0.2 | 37.1 | [3] |
| 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | [4] |
| 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | [4] |
*L1 and L2 are specific pyrimidine derivatives identified in the study.[3] 4c and 5b are pyrazole and pyrazolo[1,5-a]pyrimidine derivatives.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity.
Principle: The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-producing substances like prostaglandins and bradykinin. This induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs), which is a quantifiable measure of visceral pain. A reduction in the number of writhes indicates analgesic activity.
Procedure:
-
Animals: Male Swiss albino mice (20-30 g) are typically used. They are fasted for 12-18 hours before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard Group: Receives a standard analgesic drug (e.g., Diclofenac sodium at 10 mg/kg).
-
Test Groups: Receive the pyrimidine derivatives at various doses.
-
-
Drug Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid in distilled water is injected intraperitoneally at a volume of 10 ml/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in a transparent observation chamber. After a 5-minute latency period, the number of writhes is counted for a continuous period of 20-30 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Analgesic Activity = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.
Hot Plate Test
This method is used to evaluate centrally acting analgesics.
Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.
Procedure:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 52-55°C.
-
Animals: Rats or mice are used. They are habituated to the testing environment before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time taken to elicit a nocifensive response (hind paw licking or jumping) is recorded as the baseline latency. A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compounds, a standard central analgesic (e.g., morphine), or vehicle are administered.
-
Post-Treatment Latency: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency time compared to the baseline is a measure of the analgesic effect. The percentage of maximum possible effect (% MPE) can be calculated as: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[5]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory and pain pathways.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.
Procedure (General Outline):
-
Reagents: Purified COX-1 and COX-2 enzymes, reaction buffer (e.g., Tris-HCl), heme cofactor, arachidonic acid (substrate), and the chromogenic substrate (TMPD).
-
Assay Protocol:
-
The reaction mixture containing the buffer, heme, and the test compound at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2).
-
The reaction is initiated by adding arachidonic acid.
-
The rate of oxidation of the chromogenic substrate is measured by monitoring the change in absorbance at a specific wavelength (e.g., 590 nm for TMPD).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Mandatory Visualizations
Experimental Workflow: Synthesis of Pyrimidine-Coumarin Hybrids
The following diagram illustrates a typical synthetic route for preparing pyrimidine-coumarin hybrids, a class of compounds that have shown significant analgesic activity.[1]
Caption: Synthetic pathway for pyrimidine-coumarin hybrids.
Signaling Pathway: Mechanism of Analgesic and Anti-inflammatory Action
Many pyrimidine derivatives exert their analgesic effects by modulating key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anti-inflammatory and analgesic activities evaluation of some mono, bi and tricyclic pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Pyrimidine Compounds: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including several FDA-approved drugs. The computational, or in silico, evaluation of pyrimidine derivatives has become an indispensable tool in modern drug discovery, accelerating the identification of promising therapeutic candidates by predicting their biological activity before costly and time-consuming synthesis.[1] This guide provides a comparative analysis of the in silico performance of various pyrimidine compounds, focusing on their activity as kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis: Pyrimidine Derivatives as EGFR Inhibitors
One of the most critical targets for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is implicated in various cancers.[2][3] In silico molecular docking studies are routinely used to predict the binding affinity of pyrimidine derivatives to the ATP-binding site of EGFR, providing a rational basis for lead optimization. These computational predictions are then validated by in vitro enzymatic assays, typically measured by the half-maximal inhibitory concentration (IC₅₀).
Below is a comparative summary of in silico and in vitro data for selected pyrimidine derivatives targeting wild-type (WT) and mutant EGFR. Lower binding energy suggests a stronger predicted interaction, while a lower IC₅₀ value indicates higher potency in inhibiting the enzyme's activity.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | In Vitro IC₅₀ (µM) | Reference |
| Compound 4g | EGFR | -8.91 | 0.25 | [4] |
| Compound 4f | EGFR | -8.75 | 0.38 | [4] |
| Compound 4h | EGFR | -8.66 | 0.39 | [4] |
| Compound 10b | EGFR | Not Reported | 0.00829 | [5] |
| Compound 16 | EGFR | Not Reported | 0.034 | [6] |
| Compound 4 | EGFR | Not Reported | 0.054 | [6] |
| Compound 3f | EGFR | Not Reported | 0.121 | [7] |
| Compound 10b | EGFR | -8.10 | 0.7 | [8] |
| Compound 6c | EGFR | -7.90 | 0.9 | [8] |
| Compound 8 | EGFR-WT | -7.5 | 0.131 | [9] |
| Compound 14 | EGFR-WT | -7.2 | 0.203 | [9] |
| Compound 8 | EGFR-T790M | -7.5 | 0.027 | [9] |
| Compound 14 | EGFR-T790M | -7.2 | 0.156 | [9] |
| Erlotinib (Ref.) | EGFR-WT | -7.8 | 0.042 | [9] |
Table 1: Comparative in silico and in vitro data for various pyrimidine derivatives targeting EGFR. This table highlights the correlation between computational predictions and experimental outcomes.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail generalized yet comprehensive protocols for the key in silico experiments cited in the evaluation of pyrimidine compounds.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand (the pyrimidine compound) when bound to a receptor (the target protein) to form a stable complex.[10]
-
Receptor Preparation :
-
The 3D crystal structure of the target protein, such as EGFR (e.g., PDB ID: 1M17), is obtained from the Protein Data Bank (PDB).[5][10]
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), the protein structure is "cleaned" by removing water molecules, co-crystallized ligands, and non-essential protein chains.[10][11]
-
Polar hydrogen atoms are added to the protein, which are critical for establishing hydrogen bonds, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.[11]
-
-
Ligand Preparation :
-
The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch.[12]
-
These 2D structures are converted into 3D conformations and their energy is minimized using a suitable force field to achieve a stable, low-energy state.[10]
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[12]
-
-
Docking Simulation :
-
A grid box is defined around the active site of the receptor, typically centered on the location of a known co-crystallized inhibitor. This box specifies the search space for the docking algorithm.[13]
-
Software like AutoDock Vina is used to perform the simulation. The program systematically samples different orientations and conformations of the ligand within the grid box.[11][13]
-
The software calculates the binding affinity (docking score) for each pose, typically expressed in kcal/mol.[11]
-
-
Results Analysis :
-
The results are ranked by the predicted binding energy; more negative scores indicate stronger predicted binding.[11]
-
The top-ranked poses are visualized to analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine ligand and key amino acid residues in the protein's active site (e.g., Met793 in EGFR).[8][11]
-
ADMET Prediction Protocol
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to assess its drug-likeness and potential for clinical success.[14][15]
-
Input Molecule : The process begins with the chemical structure of the pyrimidine derivative, typically in a simplified notation such as SMILES (Simplified Molecular Input Line Entry System).[16]
-
Property Prediction : These tools use machine learning models trained on large datasets of known compounds to predict a wide range of properties, including:[15][18]
-
Physicochemical Properties : Molecular Weight, LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
-
Pharmacokinetics : Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450 isoforms).
-
Drug-Likeness : Evaluation based on established rules like Lipinski's Rule of Five, which helps filter out compounds with poor pharmacokinetic profiles.
-
Toxicity : Predictions for potential adverse effects such as hepatotoxicity, carcinogenicity, and mutagenicity.[8]
-
-
Analysis : The predicted ADMET profile helps researchers prioritize compounds that are more likely to be well-absorbed, distribute to the target tissue, metabolize at an appropriate rate, and exhibit a low toxicity risk.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex relationships in drug discovery and cell signaling.
References
- 1. microbenotes.com [microbenotes.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]
- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 16. ADMET-AI [admet.ai.greenstonebio.com]
- 17. cbirt.net [cbirt.net]
- 18. Towards Evolutionary-based Automated Machine Learning for Small Molecule Pharmacokinetic Prediction [arxiv.org]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-6-methylpyrimidine: A Safety and Operations Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 4-Hydroxy-6-methylpyrimidine to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber. It is crucial to prevent this compound from entering drains or the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for the most accurate and detailed disposal information. While a comprehensive SDS with specific disposal instructions for this compound can be difficult to locate, data for structurally similar compounds provides consistent guidance.
-
Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of this compound with a certified hazardous waste management company. Provide them with the chemical name and any available safety information.
-
Prepare for Disposal:
-
Solid Waste: Unused or waste this compound should be collected in a suitable, clearly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment, filter paper, or absorbent materials, should be treated as hazardous waste and disposed of accordingly.[1] Contaminated packaging should be disposed of as unused product.[1]
-
-
Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator that has an afterburner and a scrubber.[1] This should only be performed by a licensed professional service.
-
Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company, to ensure regulatory compliance.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Prevent the spill from spreading and entering drains.
-
Clean-up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Quantitative Data Summary
For quick reference, the following table summarizes key data points for this compound and related compounds.
| Property | Value | Source Compound |
| Melting Point | 145-150 °C | This compound |
| Melting Point | 169 - 171 °C | 4-Hydroxy-6-(trifluoromethyl)pyrimidine[1] |
| Boiling Point | 130.3±50.0 °C (Predicted) | 4-Hydroxy-6-(trifluoromethyl)pyrimidine[1] |
| Form | Solid | This compound |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal Decision Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

